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DISODIUMTETRABORATEMONOHYDRATE

Cat. No.: B1173393
CAS No.: 12447-36-8
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Description

Historical Context and Evolution of Research on Borate (B1201080) Compounds

The study and utilization of borate compounds date back centuries, with early applications in glassmaking and ceramics. numberanalytics.com The large-scale mining of borates began in the 1800s, and by the early 20th century, their use had expanded to include roles as insect pests control agents. boron.org.uk A pivotal moment in the history of borate research was the discovery of extensive borate deposits in the USA in the late 19th century, which spurred further investigation into their properties and applications. boron.org.uk

The 20th century saw significant advancements in understanding the fundamental chemistry of boron and its compounds. Katherine Warington's work in 1923 was instrumental in establishing boron as an essential micronutrient for plant growth, a discovery that has had a lasting impact on agriculture. borax.com Her research clarified the role of boron in plant development and led to the development of borate-based agricultural products. borax.com Over the years, research has unveiled the diverse applications of borates in industries ranging from detergents and fire retardants to nuclear technology. numberanalytics.com

Significance of Disodiumtetraboratemonohydrate within Borate Chemistry

This compound is a member of the tetraborate (B1243019) family, which are salts containing the tetraborate anion [B₄O₇]²⁻. The chemistry of borates is characterized by the ability of boron to form both trigonal planar BO₃ and tetrahedral BO₄ structural units. wikipedia.org This versatility allows for the formation of a wide array of complex polyborate anions, giving rise to a rich and diverse structural chemistry. wikipedia.orgmdpi.com

The significance of this compound and other borates lies in their unique chemical properties. They are known for their high thermal stability and their ability to form glasses. numberanalytics.com The bonding in borates is a combination of covalent B-O bonds within the borate anions and ionic interactions between the anions and cations. numberanalytics.com This dual nature contributes to their diverse functionalities.

In the broader context of borate chemistry, this compound serves as a precursor and a key component in the synthesis of other borate-containing materials. Its specific degree of hydration distinguishes it from other sodium tetraborates like borax (B76245) (decahydrate) and kernite (tetrahydrate), influencing its solubility and reactivity.

Current Research Frontiers and Unaddressed Questions in this compound Chemistry

Current research in borate chemistry is vibrant and multifaceted, with a growing emphasis on sustainability and the development of advanced materials. businessresearchinsights.com A key trend is the exploration of more energy-efficient and environmentally friendly production processes for borates. businessresearchinsights.com

Specific to this compound and related compounds, several research frontiers are being actively explored:

Advanced Materials: Researchers are investigating the use of borates in the development of new materials with novel optical, electronic, and magnetic properties. mdpi.com For instance, certain borates are being studied for their potential applications in nonlinear optics and as birefringent materials for UV and deep-UV lasers. mdpi.com

Biocatalysis and Green Chemistry: The role of borates in biocatalysis and other green chemical processes is an area of increasing interest. openaccessjournals.com Understanding the interaction of borates with biological molecules could lead to the design of more specific and effective industrial enzymes and pesticides. openaccessjournals.com

Despite significant progress, several questions in this compound chemistry remain unaddressed:

The precise mechanisms underlying the formation of complex polyborate structures from simpler units are still being elucidated.

A deeper understanding of the structure-property relationships in borate materials is needed to design new compounds with tailored functionalities.

The full extent of the biological roles of borates and their potential therapeutic applications is an area that requires further investigation.

Data Tables

Table 1: General Properties of this compound

PropertyValue
Chemical Formula Na₂B₄O₇·H₂O
Molar Mass 219.25 g/mol
Appearance White crystalline solid
CAS Number 12447-36-8 chemicalbook.com

Table 2: Synthesis Methods for Disodium (B8443419) Octaborate Tetrahydrate (a related compound)

ReactantsConditionsReference
One-step boric acid, anhydrous sodium carbonate, activated carbon, ammonium (B1175870) carbonate, waterHeated to 105°C for 1 hour, filtered, and dried at 140°C. google.com google.com
One-step boric acid, borax decahydrate (B1171855), activated carbon, hydrogen peroxide, waterHeated to 70°C for 2 hours, filtered, and dried at 180°C. google.com google.com
One-step boric acid, sodium bicarbonate, sodium percarbonate, activated carbon, waterHeated to 90°C for 0.5 hours, filtered, and evaporated to dryness at 100°C. google.com google.com
Boric acid and borax decahydrate/pentahydrate/anhydrous borax or sodium hydroxide (B78521)Mixing, dissolving by heating, cooling to crystallize, centrifugal separation, and drying. google.com google.com

Properties

CAS No.

12447-36-8

Molecular Formula

C25H42O3

Synonyms

DISODIUMTETRABORATEMONOHYDRATE

Origin of Product

United States

Synthetic Methodologies and Solid State Chemistry of Disodiumtetraboratemonohydrate

Advanced Synthesis Protocols for Disodium (B8443419) Tetraborate (B1243019) Monohydrate

The primary route for synthesizing disodium tetraborate monohydrate involves the precise, controlled thermal dehydration of higher hydrates of sodium tetraborate. Direct crystallization from an aqueous solution is challenging due to the stability of the pentahydrate and decahydrate (B1171855) forms at various temperatures.

A common industrial starting material is borax (B76245) (sodium tetraborate decahydrate, Na₂B₄O₇·10H₂O), which is refined from mined borate (B1201080) ores. nih.gov The synthesis of the monohydrate is therefore a process of removing nine of the ten water molecules from the decahydrate structure in a controlled manner. This can be achieved through multi-stage heating protocols. researchgate.net For instance, a three-stage fluid bed dehydration process has been described to produce low-hydrate borax with approximately 0.2 to 1.0 moles of water. google.com

The process generally involves heating sodium tetraborate decahydrate or pentahydrate in stages. The initial loss of water converts the decahydrate to the pentahydrate. nih.gov Further heating under controlled conditions is required to achieve the monohydrate state without proceeding to the fully anhydrous form.

Table 1: Key Parameters in Thermal Dehydration Synthesis of Low-Hydrate Sodium Tetraborate

ParameterDescriptionRelevance to Monohydrate SynthesisSource
Starting Material Sodium Tetraborate Decahydrate (Na₂B₄O₇·10H₂O) or Pentahydrate (Na₂B₄O₇·5H₂O)Commercially available and well-characterized precursors. dergipark.org.tr
Heating Rate The rate at which temperature is increased (e.g., K/min).A slower heating rate allows for more controlled, stepwise removal of water, which is crucial for isolating the monohydrate phase. dergipark.org.tr
Temperature Stages Specific temperature plateaus at which the material is held.Dehydration occurs in distinct steps. The first major step (around 60-150°C) involves the loss of loosely bound crystal water. The final water molecules, which are more structurally integrated, are removed at higher temperatures (above 165°C). dergipark.org.trresearchgate.net dergipark.org.trresearchgate.net
Atmosphere The gaseous environment during heating (e.g., dry air, inert gas).A dry atmosphere facilitates dehydration. The process must be controlled to prevent the formation of an amorphous product. fishersci.com
Fluidized Bed Reactor A type of reactor where a fluid (gas) is passed through a solid granular material at high enough velocities to suspend the solid and cause it to behave as a fluid.Provides excellent heat and mass transfer, allowing for uniform and controlled dehydration on an industrial scale. A process for producing a 0.8 hydrate (B1144303) has been demonstrated with this technology. google.com google.com

The "growth" of disodium tetraborate monohydrate crystals is not a typical crystallization from solution but rather a solid-state transformation. The mechanism involves the controlled removal of water molecules from the crystal lattice of a higher hydrate, such as the pentahydrate.

The growth mechanism is driven by a thermal gradient, which provides the energy for water molecules to leave the crystal structure. The process begins with the loss of the more weakly bound water molecules of crystallization. The final mole of water is part of the complex borate ion's structure, [B₄O₅(OH)₄]²⁻, and its removal requires higher energy input. dergipark.org.tr The kinetics of this dehydration follow different orders at various stages; for example, the initial loss of 2.25 moles of water from the pentahydrate follows zero-order kinetics, while the subsequent removal follows second-order kinetics, indicating a change in the mechanism as dehydration proceeds. dergipark.org.trresearchgate.net

Achieving a crystalline monohydrate requires the process to be slow enough to allow the crystal lattice to rearrange and stabilize after the loss of water, rather than collapsing into an amorphous form. The textured surface of a starting material can act as a nucleation site for the new phase to form. researchgate.net

The purity of the final disodium tetraborate monohydrate product is largely dependent on the purity of the starting material. Therefore, purity enhancement strategies focus on the purification of the initial sodium tetraborate decahydrate (borax).

A primary method for purifying technical-grade borax is recrystallization from an aqueous solution. stackexchange.com This process involves dissolving the borax in hot deionized water, filtering the solution to remove insoluble impurities, and then allowing the solution to cool, which causes the purified borax decahydrate to crystallize. google.com

Another purification step can be integrated into the synthesis process. Before dehydration, industrial borax can be dissolved in water and treated with reagents like sodium carbonate to precipitate impurities, which are then removed by filtration. google.com The resulting purified borax solution can then be subjected to controlled dehydration to produce the monohydrate. It is critical to ensure that all processing steps are designed to prevent the introduction of new contaminants. fishersci.com

Optimizing the yield of disodium tetraborate monohydrate involves precisely controlling the dehydration process to stop at the desired hydration level. The main challenge is to prevent the reaction from proceeding to completion, which would yield anhydrous borax.

Key factors for yield optimization include:

Precise Temperature Control: Implementing multi-stage heating with accurate temperature control is essential. researchgate.net The temperature must be high enough to drive off the excess water but not so high as to remove the final water molecule.

Monitoring Water Loss: Utilizing techniques like thermogravimetric analysis (TGA) in a laboratory setting can help determine the exact temperature ranges for the desired level of dehydration. dergipark.org.trresearchgate.net On an industrial scale, this can be correlated with process parameters like residence time in a reactor.

Reactor Design: For large-scale production, a fluidized bed reactor offers significant advantages for controlling the reaction and ensuring a uniform product. google.com This technology is scalable and allows for continuous processing, which is crucial for industrial production. The process can be optimized by adjusting gas flow rates and temperatures in different zones of the reactor to achieve a product with a water content of approximately one mole. researchgate.netgoogle.com

Polymorphism and Phase Transitions of Disodium Tetraborate Monohydrate

The solid-state chemistry of disodium tetraborate is characterized by the existence of several hydrated forms and anhydrous polymorphs. Disodium tetraborate monohydrate is a key intermediate in the phase transitions that occur during the thermal dehydration of borax.

Sodium tetraborate exists in several crystalline forms, distinguished by their water of hydration content. The most common are the decahydrate and the pentahydrate. The monohydrate is a less stable, intermediate form. Upon complete dehydration, anhydrous borax can exist in at least one amorphous (glassy) state and three crystalline forms (α, β, and γ). wikipedia.org

The transition between these forms is a key aspect of its solid-state chemistry. Rapid heating or cooling can lead to the formation of amorphous phases. dergipark.org.tr An amorphous, spray-dried material with a composition approximately corresponding to a tetrahydrate of disodium octaborate is known to dissolve rapidly in water. scispace.com This suggests that obtaining a truly crystalline monohydrate requires careful thermal processing to allow for the necessary structural rearrangements.

Table 2: Known Crystalline and Amorphous Forms of Sodium Tetraborate

Compound NameFormulaCrystal SystemStateNotesSource
Sodium Tetraborate Decahydrate (Borax)Na₂[B₄O₅(OH)₄]·8H₂OMonoclinicCrystallineStable at room temperature. The correct formula reflects the complex anion structure. wikipedia.org wikipedia.orgquora.com
Sodium Tetraborate Pentahydrate (Tincalconite)Na₂[B₄O₅(OH)₄]·3H₂ORhombohedralCrystallineForms from aqueous solutions above 60.8 °C or by dehydration of borax. wikipedia.org wikipedia.orggeoscienceworld.org
Disodium Tetraborate Monohydrate Na₂B₄O₇·H₂O -Crystalline (Inferred)An intermediate in the dehydration pathway of higher hydrates. A 0.8 hydrate has been produced. google.com google.com
Anhydrous Sodium Tetraborate (α-form)Na₂B₄O₇-CrystallineStable crystalline form of the anhydrous compound. wikipedia.org
Anhydrous Sodium Tetraborate (β-form)Na₂B₄O₇-CrystallineA crystalline polymorph of the anhydrous compound. wikipedia.org
Anhydrous Sodium Tetraborate (γ-form)Na₂B₄O₇-CrystallineA crystalline polymorph of the anhydrous compound. wikipedia.org
Amorphous Sodium TetraborateNa₂B₄O₇-AmorphousForms upon heating hydrates, can be ground into a powder. wikipedia.org dergipark.org.trwikipedia.org

The phase transformations of sodium tetraborate hydrates are primarily dehydration reactions driven by heat. These transformations have been studied using thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

The mechanism involves the following key steps:

Borax to Tincalconite: When borax (decahydrate) is heated, it undergoes a phase transition to tincalconite (pentahydrate). This is marked by a significant endothermic peak in DSC analysis, starting around 331 K (58°C), which corresponds to the energy required to break the bonds holding the outer water molecules in the crystal lattice. geoscienceworld.org

Further Dehydration: As the temperature increases, more water is driven off. The dehydration of the pentahydrate begins around 380 K (107°C) and occurs in stages. dergipark.org.trgeoscienceworld.org The removal of the last molecules of water is more difficult as they are part of the structural [B₄O₅(OH)₄]²⁻ anion. dergipark.org.tr

Formation of Anhydrous Borax: The final dehydration, which would pass through the monohydrate state, leads to the formation of amorphous borax. Upon further heating, this amorphous material can crystallize into one of the anhydrous polymorphs. dergipark.org.trgeoscienceworld.org

Throughout these transitions, the fundamental building block of the borate anion, the [B₄O₅(OH)₄]²⁻ cluster, remains remarkably rigid and stable, even after the phase transition from borax to tincalconite. geoscienceworld.org The transformation from one hydrate to another involves the reorganization of these clusters and the sodium ions as water molecules are removed.

Solid-State Chemical Reactions Involving Disodium Tetraborate Monohydrate

Disodium tetraborate monohydrate (Na₂B₄O₇·H₂O) is a member of the sodium borate family, which includes more commonly known hydrates such as the decahydrate (borax) and pentahydrate. The solid-state chemistry of these compounds is largely dominated by temperature-induced dehydration and subsequent structural transformations. While specific research focusing solely on the monohydrate is less common, its reactivity can be understood within the broader context of the thermal decomposition of higher hydrates.

High-Temperature Reactivity Studies

The high-temperature behavior of hydrated sodium tetraborates is characterized by a series of dehydration steps, culminating in the formation of anhydrous disodium tetraborate and, at higher temperatures, a glassy or crystalline material.

When subjected to heat, disodium tetraborate decahydrate (Na₂B₄O₇·10H₂O) first loses water to form the pentahydrate (Na₂B₄O₇·5H₂O). nih.govakjournals.com Further heating leads to the formation of lower hydrates, and eventually the anhydrous form. wikipedia.org The monohydrate is understood to be an intermediate in this dehydration sequence.

Studies on the thermal decomposition of borax (disodium tetraborate decahydrate) reveal distinct stages of weight loss corresponding to the removal of water molecules. The initial loss of water from the decahydrate begins at temperatures around 60-70°C. nih.govgeoscienceworld.org The process involves the release of water of crystallization, leading to the formation of intermediate hydrates before becoming completely anhydrous at temperatures around 300-500°C. akjournals.comwikipedia.org

One study on the thermal decomposition of borax identified several key stages:

Dehydration: The initial loss of water molecules to form intermediate hydrates like tincalconite (Na₂B₄O₅(OH)₄·3H₂O). akjournals.com

Amorphization: The crystal structure becomes disordered as more water is removed. akjournals.com

Dehydroxylation and Crystallization: At higher temperatures, the remaining hydroxyl groups are eliminated, and a new crystalline phase of anhydrous disodium tetraborate (Na₂O·2B₂O₃) forms. akjournals.com This process is often marked by an exothermic effect on a Differential Thermal Analysis (DTA) curve. akjournals.com

The final anhydrous disodium tetraborate melts at approximately 742-743°C. sigmaaldrich.comunacademy.com Upon melting, it forms a clear, viscous glass that has the property of dissolving many metal oxides, a characteristic utilized in metallurgy and the classic "borax bead test". borates.today

Table 1: Thermal Decomposition Stages of Hydrated Disodium Tetraborate

Temperature RangeEventResulting Compound
~62°COnset of dehydration of decahydrateDisodium tetraborate pentahydrate
116-120°CFurther dehydrationAnhydrous form (Na₂B₄O₅(OH)₄)
>300°CComplete dehydrationAnhydrous Disodium Tetraborate (Na₂B₄O₇)
~575°CCrystallization of amorphous productCrystalline Anhydrous Disodium Tetraborate
743°CMeltingMolten Disodium Tetraborate Glass

Note: Data is compiled from studies on various hydrates of disodium tetraborate and represents a general pathway. akjournals.comwikipedia.orgunacademy.com

Surface Chemistry and Interfacial Phenomena

The surface chemistry of borates is fundamental to many of their industrial applications, including their use as fluxes, in the manufacturing of glasses and ceramics, and as corrosion inhibitors. borates.today

At high temperatures, molten disodium tetraborate is an excellent solvent for metal oxides. borates.today This property is due to the formation of a glassy B₂O₃-containing medium upon heating. researchgate.net This glassy material can react with and dissolve metal oxides on surfaces, which is why borax is used as a flux in welding and brazing to clean metal surfaces by removing unwanted oxide layers. screener.in

The interaction of borates with metal surfaces can also form a protective, anti-corrosive coating. borates.today In the context of solid-state reactions, the surface of disodium tetraborate monohydrate particles would be the initial site of dehydration. As water is lost, the surface structure changes, likely becoming amorphous before any bulk transformation occurs. akjournals.com This amorphous surface layer would be highly reactive and prone to sintering at elevated temperatures, where individual particles fuse together.

In ceramic applications, borates act as a flux, lowering the melting point and viscosity of silicate (B1173343) mixtures, leading to the formation of smooth, glassy glazes on pottery. borates.today The chemical principle is the same: the borate melts and integrates other materials into a vitrified matrix. The surface of the disodium tetraborate monohydrate would initiate this process upon heating.

Structural Elucidation and Advanced Spectroscopic Characterization of Disodiumtetraboratemonohydrate

X-ray Crystallography and Neutron Diffraction Studies

X-ray and neutron diffraction techniques have been indispensable in determining the precise three-dimensional atomic arrangement of disodium (B8443419) tetraborate (B1243019) decahydrate (B1171855). Early X-ray diffraction studies established the fundamental framework of the crystal, while later, more precise redeterminations at low temperatures and studies using neutron diffraction have provided a highly refined picture of the structure, particularly regarding the hydrogen atom positions and bonding. iucr.orgiucr.orgnih.gov

The crystal structure of disodium tetraborate decahydrate has been definitively characterized through single-crystal X-ray and neutron diffraction. iucr.orgosti.gov The compound crystallizes in the monoclinic system with the space group C2/c. iucr.org A redetermination study using X-ray diffraction at 145 K provided highly precise unit cell parameters. iucr.orgscienceopen.com

The fundamental structure consists of two primary components: infinite cationic chains of [Na(H₂O)₆]⁺ octahedra and anionic chains of [B₄O₅(OH)₄]²⁻ ions. jst.go.jpnih.gov These two types of chains run parallel to the c-axis and are intricately linked by a robust and extensive network of hydrogen bonds. jst.go.jpresearchgate.net

Neutron diffraction studies have been particularly crucial for accurately locating the positions of hydrogen atoms, which is not typically possible with X-ray diffraction alone due to hydrogen's low scattering power. iucr.orgosti.gov These studies confirmed that the borate (B1201080) polyanion contains four hydroxyl groups. The cohesion of the crystal lattice is maintained by numerous O-H···O hydrogen bonds that link the anionic chains to each other and to the cationic chains via the water molecules. iucr.orgresearchgate.net Specifically, the tetraborate anions are linked "head-to-tail" to form chains, and these anionic chains are then cross-linked to the sodium-water cationic chains through a complex web of hydrogen bond interactions involving both the hydroxyl groups of the anion and the water molecules. researchgate.netresearchgate.net

In modern crystallographic refinements of the disodium tetraborate decahydrate structure, atomic positions are described not as fixed points but as thermal ellipsoids, representing the anisotropic thermal motion of each atom. researchgate.net The refinement of these anisotropic displacement parameters (ADPs) accounts for the fact that atomic vibrations are not uniform in all directions. This level of detail is essential for an accurate structural model and is a standard output of high-resolution diffraction studies. mdpi-res.com

While the structure of borax (B76245) itself is well-ordered, studies of related hydrated borates, such as tincalconite (the pentahydrate form), reveal disorder in some of the water molecule positions. arizona.eduresearchgate.net In these cases, a water site may not be fully occupied or may be statistically distributed over multiple nearby positions. researchgate.net This is often handled in refinement by assigning partial occupancies to the disordered atoms and can be identified by unusually large or distorted thermal ellipsoids. arizona.edu In the well-defined borax structure, the analysis of anisotropic thermal parameters confirms a stable, ordered arrangement, but the principles are critical for understanding phase transitions and the structures of other related hydrated minerals. uni-bayreuth.de

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For disodium tetraborate decahydrate, NMR studies of boron-11 (B1246496) (¹¹B), sodium-23 (B1245947) (²³Na), and hydrogen-1 (¹H) provide detailed insights into the solid-state structure and the behavior of the compound in solution.

Solid-state ¹¹B NMR is particularly informative for borate compounds because it can clearly distinguish between three-coordinate (trigonal planar) and four-coordinate (tetrahedral) boron atoms. researchgate.net The [B₄O₅(OH)₄]²⁻ anion in borax contains two of each type of boron, and they are resolved in the ¹¹B Magic Angle Spinning (MAS) NMR spectrum. wikipedia.orgscispace.comacs.org

The tetrahedral [⁴]B sites typically appear at higher field (lower ppm), while the trigonal [³]B sites appear at lower field (higher ppm). The interaction of the nuclear quadrupole moment of the ¹¹B nucleus (I=3/2) with the local electric field gradient (EFG) also provides structural information through the quadrupole coupling constant (Cq). researchgate.net

Solid-state ²³Na NMR spectra provide information about the sodium cation environments. researchgate.net In borax, the sodium ions are part of [Na(H₂O)₆]⁺ octahedra that form chains. iucr.orgnih.gov The NMR parameters for ²³Na are sensitive to the symmetry and coordination of the sodium sites. acs.org ¹H solid-state NMR, especially when combined with advanced decoupling techniques, can resolve signals from the structurally distinct hydrogen atoms in the hydroxyl groups and the water molecules, providing further insight into the hydrogen bonding network.

When disodium tetraborate is dissolved in water, the rigid solid-state structure is broken, and a complex dynamic equilibrium is established between boric acid (B(OH)₃) and various polyborate anions. The specific species present depend on factors such as pH and concentration.

Solution-state ¹¹B NMR is an excellent method for studying this equilibrium. Different boron species in solution give rise to distinct signals. The chemical exchange between boric acid (which contains a trigonal boron) and the borate ion B(OH)₄⁻ (which contains a tetrahedral boron) can be observed. epdf.pub In borax solutions, signals corresponding to the tetraborate ion can be seen, but they exist in equilibrium with other species. This dynamic behavior in solution is a key characteristic of borate chemistry and stands in contrast to the well-defined, static structure observed in the crystalline solid state.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its structure and bonding. For disodium tetraborate decahydrate, the spectra are rich with information, showing distinct bands for the borate anion and the water of hydration.

The vibrations of the [B₄O₅(OH)₄]²⁻ anion are of primary interest. Key bands are associated with the stretching and bending modes of the B-O bonds in both the BO₃ trigonal units and the BO₄ tetrahedral units. ufop.brcollectionscanada.gc.ca Additionally, the spectra show strong features corresponding to the stretching and bending vibrations of the O-H bonds in the hydroxyl groups and the water molecules. ufop.brqut.edu.au

The combination of IR and Raman spectroscopy is powerful because some vibrational modes may be strong in one technique and weak or absent in the other due to selection rules. Together, they provide a comprehensive picture of the vibrational framework of the compound, confirming the presence of mixed-coordination boron centers and the extensive hydration and hydroxylation of the structure. scispace.com

Assignment of Molecular Vibrations and Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure of the tetraborate anion. The spectra reveal characteristic vibrations of the boron-oxygen framework and the associated hydroxyl groups. The presence of both trigonal (BO₃) and tetrahedral (BO₄) units within the anion results in a complex but interpretable vibrational signature. researchgate.net

Key vibrational modes observed in the spectra of tetraborates include:

B-O-H In-Plane Bending: Raman spectra of borate minerals show bands in the region of 1144 cm⁻¹ to 1318 cm⁻¹ that are attributed to B-O-H in-plane bending modes. researchgate.net

Asymmetric Stretching of BO₃: The asymmetric stretching of the B-O bond in trigonal BO₃ units is a prominent feature, often observed as a strong absorption band around 1363 cm⁻¹ in IR spectra. researchgate.net

Asymmetric Stretching of BO₄: The asymmetric stretching modes of the tetrahedral BO₄ units typically appear at lower wavenumbers, with bands identified between 800 and 1200 cm⁻¹. researchgate.net

Symmetric Stretching of BO₄: Symmetric stretching of B-O bonds in four-coordinate boron is observed, with a notable band around 827 cm⁻¹. researchgate.net

Symmetric Stretching of BO₃: A very intense Raman band observed around 1087 cm⁻¹ in some borates is assigned to the B-O symmetric stretching vibration of BO₃ units. researchgate.net

The analysis of these vibrational bands allows for a detailed functional group analysis, confirming the presence and structural arrangement of the core tetraborate ion. thermofisher.com

Table 1: Selected Vibrational Band Assignments for the Tetraborate Anion

Vibrational Mode Wavenumber (cm⁻¹) Spectroscopic Technique Reference
B-O Asymmetric Stretching (BO₃) ~1363 IR researchgate.net
B-O-H In-Plane Bending 1144 - 1318 Raman researchgate.net
B-O Asymmetric Stretching (BO₄) 800 - 1200 IR / Raman researchgate.net
B-O Symmetric Stretching (BO₃) ~1087 Raman researchgate.net

Isotopic Labeling Studies for Vibrational Mode Elucidation

To definitively assign vibrational modes, particularly in complex structures like the tetraborate anion, isotopic labeling is an invaluable technique. wikipedia.orgcernobioscience.com By replacing atoms with their heavier isotopes (e.g., ¹⁰B with ¹¹B, ¹⁶O with ¹⁸O, or ¹H with ²H/D), researchers can observe shifts in the vibrational frequencies. wikipedia.orgionicviper.org Vibrations involving the labeled atom will shift to a lower frequency, confirming the participation of that atom in that specific vibrational mode. dtic.mil

A key study on isotopically substituted B₂O₃ glasses demonstrated this principle effectively:

A prominent Raman band at 808 cm⁻¹, attributed to the boroxol ring structure, was found to shift upon oxygen isotope substitution (¹⁸O) but not upon boron substitution (¹⁰B). This indicated that the vibrational mode at 808 cm⁻¹ involves the motion of oxygen atoms almost exclusively. dtic.mil

Conversely, a band near 1260 cm⁻¹ was shown to depend on the masses of both boron and oxygen, confirming it as a coupled B-O stretching vibration. dtic.mil

This technique allows for the unambiguous assignment of spectral features to specific atomic motions, resolving ambiguities that may arise from overlapping bands in the spectra of complex molecules like disodium tetraborate. acs.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of compounds. borates.today For borates, techniques such as electrospray ionization (ESI) are particularly effective for analyzing the ions in solution. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Molecular Ion Identification

High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS), is crucial for the unambiguous identification of polyborate ions. nih.gov This technique provides extremely accurate mass measurements, allowing for the determination of the elemental composition of an ion from its mass-to-charge ratio (m/z).

Ultra-high-resolution mass spectrometry has been successfully used to identify a wide range of polyborate ion clusters in aqueous solutions of boric acid, with species containing up to 19 boron atoms being assigned. nih.gov The precise mass data confirms the identity of the molecular ions, distinguishing them from other species with similar nominal masses.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides insight into the structure of an ion by analyzing its fragmentation patterns. In this technique, a specific precursor ion is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net

Studies on various borate complexes have revealed common fragmentation pathways:

For polyborate ions, collision-induced fragmentation has been used to investigate the relationships between different species and to propose potential fragmentation pathways. nih.gov

In the analysis of sugar alcohol borate complexes, the loss of a water molecule was observed as a dominant fragmentation pathway for nearly all ions. ucdavis.edu

The fragmentation of closo-borate anions can lead to the loss of a BX₃ group (where X is a halogen), demonstrating a characteristic pathway for that class of compounds. researchgate.net

Analyzing these fragmentation patterns helps to piece together the structure of the parent ion, confirming the connectivity of atoms within the tetraborate core.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray spectroscopy techniques probe the core-level electrons of atoms, providing direct information about the electronic structure, chemical environment, and oxidation states. geoscienceworld.orgwikipedia.org

Determination of Electronic Structure and Oxidation States

X-ray Absorption Near-Edge Structure (XANES), a type of XAS, is highly sensitive to the geometry and coordination of the absorbing atom. geoscienceworld.orggeologyscience.ru For borates, B K-edge XANES spectra are used to distinguish between different structural forms. collectionscanada.gc.canih.gov

Coordination State: The main peaks in the B K-edge spectra of borate minerals and glasses are sensitive to the ratio of trigonal (three-coordinate) and tetrahedral (four-coordinate) boron atoms. aip.org The main trigonal boron peak appears around 194 eV, corresponding to a 1s → 2pᶻ transition, while the main feature for tetrahedral boron is found around 197 eV. aip.org This allows for the direct characterization of the mixed coordination environment in the tetraborate anion. wikipedia.org

Oxidation State: In its common compounds, boron exhibits a formal oxidation state of +3. britannica.comquora.comadvancedtechnicalprod.com While the high ionization energies of boron prevent the formation of a simple B³⁺ ion, leading to covalent bonding, the oxidation state remains +3. britannica.comadvancedtechnicalprod.com X-ray Photoelectron Spectroscopy (XPS) can confirm the elemental composition and chemical state of the elements on a material's surface. wikipedia.orgacs.org Data for anhydrous disodium tetraborate is available in the NIST X-ray Photoelectron Spectroscopy Database, which supports the characterization of the chemical state of boron and other constituent elements. nist.gov

These advanced X-ray techniques are therefore essential for a complete electronic structure characterization, confirming both the mixed coordination and the +3 oxidation state of boron within the disodium tetraborate monohydrate compound.

Local Coordination Environment Probing

The sodium cations, Na⁺, play a crucial role in stabilizing the crystal lattice by balancing the charge of the tetraborate anions. The coordination environment of sodium ions in borate structures is typically complex and can be irregular. In related sodium borate glasses, X-ray diffraction studies have revealed that Na⁺ ions are surrounded by approximately 5.0 to 5.5 oxygen atoms. aip.orgaip.org These coordinating oxygen atoms are not equidistant; on average, 3.4 to 3.6 oxygen atoms are located at a closer distance of 2.40–2.44 Å, while another 1.5–2.0 oxygen atoms are situated at a farther distance of 2.75–2.80 Å. aip.orgaip.org In the crystalline structure of anhydrous γ-Na₂B₄O₇, the Na⁺ coordination environment is described as a continuous distribution of up to 10 oxygen atoms at distances reaching up to 3.187 Å. nii.ac.jp The water molecule in disodium tetraborate monohydrate is also integrated into the coordination sphere, participating in the hydrogen-bonding network that further stabilizes the structure.

Table 1: Coordination Environment in Sodium Borate Structures
Atom/IonCoordinating AtomCoordination NumberCoordination GeometryAverage Bond Distance (Å)Reference
Boron (B¹)Oxygen3Trigonal Planar (sp²)- wikipedia.orgwikipedia.org
Boron (B²)Oxygen4Tetrahedral (sp³)- wikipedia.orgwikipedia.org
Sodium (Na⁺) in GlassOxygen~5.0 - 5.5Irregular Polyhedron2.40 - 2.44 (for 3.4-3.6 O) aip.orgaip.org
2.75 - 2.80 (for 1.5-2.0 O)

Electron Paramagnetic Resonance (EPR) Spectroscopy for Defect Chemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for characterizing materials containing unpaired electrons. Pure, stoichiometric disodium tetraborate monohydrate is a diamagnetic material and therefore does not produce an EPR signal. However, EPR spectroscopy becomes an invaluable tool for studying its defect chemistry when paramagnetic centers are introduced, typically through doping with transition metal ions or exposure to ionizing radiation. researchgate.neticm.edu.pliaea.org

Studies on related borate compounds provide insight into the types of defects that can be characterized. When alkali lead tetraborate glasses are doped with ferric oxide (Fe₂O₃), Fe³⁺ ions can be incorporated into the glass network at sites of rhombic and axial symmetry, giving rise to characteristic EPR signals with g-values of approximately 6.0, 4.2, and 2.0. nih.gov The signal at g≈2.0 is often attributed to dipolar interactions between two or more coupled Fe³⁺ ions. nih.gov Similarly, in sodium tetraborate glasses doped with manganese, Mn²⁺ ions have been identified in environments with near-octahedral symmetry (g≈2.0) as well as rhombic surroundings (g≈3.3 and 4.3). researchgate.net

Irradiation of borate materials with X-rays or gamma rays can create stable paramagnetic point defects. researchgate.netiaea.org In β-BaB₂O₄ crystals, for instance, X-ray irradiation at room temperature produces a hole trapped on an oxygen ion adjacent to a barium vacancy. researchgate.net In lithium tetraborate (Li₂B₄O₇) crystals doped with copper, Cu⁺ ions can act as hole traps (forming Cu²⁺) or electron traps (forming Cu⁰ atoms), each giving distinct EPR spectra that allow for their identification and quantification. unl.edu In irradiated nuclear glasses containing boron, a common defect identified by EPR is the Boron Oxygen Hole Center (BOHC). iaea.org These studies demonstrate the utility of EPR in identifying the nature of paramagnetic species, their local symmetry, and their interactions with the surrounding lattice in borate materials, providing a framework for understanding the defect chemistry of disodium tetraborate monohydrate.

Table 2: EPR Parameters for Paramagnetic Centers in Related Borate Materials
Host MaterialParamagnetic Centerg-value(s)Symmetry/CommentReference
Alkali Lead Tetraborate GlassFe³⁺~6.0, ~4.2, ~2.0Rhombic, axial, and coupled ions nih.gov
Sodium Tetraborate GlassMn²⁺~2.0, ~3.3, ~4.3Near-octahedral and rhombic sites researchgate.net
Irradiated β-BaB₂O₄Oxygen Hole Center-Hole trapped on oxygen near Ba vacancy researchgate.net
Irradiated Cu-doped Li₂B₄O₇Cu²⁺ (hole trap)-Substitutional for Li⁺ unl.edu
Irradiated Cu-doped Li₂B₄O₇Cu⁰ (electron trap)-Interstitial atoms unl.edu
Irradiated Borate GlassBoron Oxygen Hole Center (BOHC)-Common radiation-induced defect iaea.org

Chemical Reactivity and Mechanistic Investigations of Disodiumtetraboratemonohydrate

Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides fundamental insights into the rates and spontaneity of chemical processes involving tetraborate (B1243019) ions. This includes the determination of how reaction rates respond to changes in concentration and temperature, as well as the energy changes that accompany these reactions.

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and is determined experimentally. For a reaction involving the tetraborate ion, the rate law would take the general form:

Rate = k[B₄O₅(OH)₄²⁻]ⁿ[Reactant]ᵐ...

Here, 'k' is the rate constant, and the exponents 'n' and 'm' are the reaction orders with respect to each reactant. These orders must be determined by systematically varying the concentration of one reactant while keeping others constant and observing the effect on the initial reaction rate youtube.comkhanacademy.org.

While specific rate laws for reactions of the tetraborate ion are not extensively detailed in readily available literature, kinetic studies on related borate (B1201080) species provide mechanistic insights. For instance, the kinetics of the oxidation of organic sulfides by hydrogen peroxide are significantly affected by the presence of borate buffers, which form reactive peroxoborate species. The second-order rate constants for the reaction of methyl 4-nitrophenyl sulfide (B99878) with monoperoxoborate and diperoxoborate at 25°C are 1.51 x 10⁻² M⁻¹s⁻¹ and 1.06 x 10⁻² M⁻¹s⁻¹, respectively, indicating a much higher reactivity than with hydrogen peroxide alone nih.gov.

Activation energy (Ea), the minimum energy required for a reaction to occur, can be determined by studying the temperature dependence of the rate constant, as described by the Arrhenius equation wikipedia.orgkhanacademy.org. Kinetic studies of the thermal dehydration of borax (B76245) pentahydrate (Na₂B₄O₅(OH)₄·3H₂O), a related compound, have been used to determine activation energies for the multi-step water removal process. Using the Coats-Redfern method, the total activation energy for the complete dehydration was found to be 147.3 kJ/mol dergipark.org.tr. Such studies demonstrate the energy barriers associated with solid-state transformations of borates.

Table 1: Kinetic Parameters for the Dehydration of Borax Pentahydrate

Dehydration Step Reaction Order Activation Energy (Ea) (kJ/mol) Temperature Range (K)
Step 1 (Removal of 2.25 moles H₂O) 0 Not specified for step 382 - 433
Step 2 (Removal of remaining H₂O) 2 Not specified for step Up to 733
Overall Process - 147.3 -

Data sourced from DergiPark dergipark.org.tr.

The thermodynamics of disodium (B8443419) tetraborate are often studied by examining the dissolution of its various hydrates, like borax (the decahydrate), in water. The dissolution process is an equilibrium, for which a solubility product constant (Ksp) can be determined chegg.com.

Na₂B₄O₅(OH)₄·8H₂O(s) ⇌ 2Na⁺(aq) + B₄O₅(OH)₄²⁻(aq) + 8H₂O(l)

The thermodynamic parameters—enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°)—quantify the energy changes and spontaneity of this process. These values can be determined by measuring the Ksp at different temperatures and constructing a van't Hoff plot (ln(Ksp) vs. 1/T) chegg.comcwi.edu. The dissolution of borax in water is an endothermic process, meaning it absorbs heat from the surroundings, which is consistent with its increased solubility at higher temperatures.

Table 2: Thermodynamic Data for the Dissolution of Borax (Sodium Tetraborate Decahydrate) in Water

Thermodynamic Parameter Literature Value
Standard Enthalpy of Dissolution (ΔH°) 110 kJ/mol
Standard Entropy of Dissolution (ΔS°) 380 J/K·mol

Data sourced from Prexams prexams.com.

Beyond dissolution, equilibrium constants are crucial for describing the formation of various borate complexes in solution. For example, the complexation of boric acid with chromotropic acid involves the formation of both 1:1 and 1:2 complexes, with formation constants (log β) of -1.57 and 2.35, respectively researchgate.net. These constants are essential for understanding the speciation of boron in the presence of other chemical agents.

Acid-Base Chemistry and Proton Transfer Mechanisms

In aqueous solution, the tetraborate ion participates in complex acid-base equilibria. Its behavior is central to the function of borate buffers and involves both Brønsted-Lowry and Lewis acid-base principles.

The speciation of boron in an aqueous solution is highly dependent on both pH and the total boron concentration. At low pH, the dominant species is undissociated boric acid (B(OH)₃). As the pH increases, the tetrahydroxyborate ion, B(OH)₄⁻, begins to form. At higher boron concentrations (typically > 0.025 M), these monomeric species polymerize to form various polyborate ions, including the tetraborate ion (B₄O₅(OH)₄²⁻), which is a primary species in borax-boric acid buffers around pH 9 stemed.site.

This pH-dependent equilibrium dictates the reactivity of the solution. For example, in the electrochemical hydrogenation of hydroxyacetone, the reaction kinetics in a borate buffer are independent of proton activity, suggesting water is the primary proton source. This contrasts with other buffer systems like citrate (B86180) and phosphate, where the reaction rate is pH-dependent acs.org. The catalytic activity of metal oxides in the degradation of organic compounds by peroxymonosulfate (B1194676) can also be hindered or altered by borate buffers, with the effect varying based on the borate ion concentration and the resulting pH acs.org.

The acid-base chemistry of the borate system is unique. Boric acid does not act as a typical Brønsted-Lowry acid by donating a proton. Instead, it functions as a Lewis acid by accepting a hydroxide (B78521) ion (an electron pair donor) from water stemed.site.

B(OH)₃(aq) + H₂O(l) ⇌ B(OH)₄⁻(aq) + H⁺(aq)

This equilibrium releases a proton into the solution, resulting in acidic properties. The tetraborate ion itself can be considered a conjugate base within the complex polyborate equilibrium system. In titrations, the tetraborate ion acts as a Brønsted-Lowry base, accepting protons from a strong acid. This reaction proceeds until the tetraborate is fully converted to boric acid chegg.comlibretexts.org.

B₄O₅(OH)₄²⁻(aq) + 2H⁺(aq) + 3H₂O(l) → 4B(OH)₃(aq)

Mechanistic studies on proton-transfer kinetics in related systems show that it can be an extremely fast process, and understanding these rates is key to elucidating reaction pathways in both chemical and biological systems chemrxiv.orgchemrxiv.orgresearchgate.net. The conversion between trigonal B(OH)₃ and tetrahedral B(OH)₄⁻ involves a significant structural change, which makes the kinetics of this acid-base equilibrium slower than typical proton-transfer reactions hawaii.edu.

Complexation Chemistry with Metal Ions and Ligands

The tetraborate ion and its related equilibrium species can act as ligands, forming complexes with a variety of metal ions and organic molecules, particularly those containing cis-diol functionalities. This complexation is fundamental to the biological role of boron and its industrial applications.

The formation of these complexes involves the borate species acting as a Lewis base, donating electron pairs to a metal ion (a Lewis acid). Boric acid's complexation mechanism is notable because it involves a change in the coordination number of the boron atom from 3 (trigonal planar) to 4 (tetrahedral) electronicsandbooks.com.

The stability of these complexes is quantified by their formation constants (or stability constants), with higher values indicating stronger binding wikipedia.orgscispace.com. Borate is known to form complexes with various metal ions, and it also readily complexes with nucleotides and sugars nih.govnih.gov. The association constants (Kₐ) for borate-nucleotide complexes are influenced by factors such as the charge and phosphorylation state of the nucleotide nih.gov.

Table 3: Selected Metal-Ligand and Borate-Ligand Formation Constants (log K)

Metal/Boron Species Ligand Log K₁ Log K₂ Conditions
Zinc(II) Ammonia (B1221849) 2.37 4.81 (β₂) 25°C, I=0.1 M
Boric Acid Chromotropic Acid -1.57 (β₁) 2.35 (β₂) Aqueous Solution
Borate Adenosine Monophosphate (AMP) Kₐ determined - pH 10.3
Borate Adenosine Diphosphate (ADP) Kₐ determined (lower than AMP) - pH 10.3

The mechanism of complexation with multidentate ligands can involve two potential rate-determining steps: the initial structural change of boron from trigonal to tetrahedral, or the subsequent closure of the chelate ring. For bidentate ligands, the coordination change is typically rate-limiting, whereas for some tridentate ligands, the ring closure can be the slower step electronicsandbooks.comacs.org.

Stoichiometry and Stability of Borate Complexes

The tetraborate anion, along with other borate species present in solution, readily forms complexes with a variety of organic and inorganic ligands. The stoichiometry of these complexes is typically 1:1 or 1:2 (borate:ligand), with the stability being highly dependent on the nature of the ligand. Polyhydroxy compounds, such as carbohydrates, are particularly effective at forming stable complexes with borate. This interaction occurs between the tetrahydroxyborate ion, [B(OH)₄]⁻, and cis-diols on the ligand molecule.

Research into the complexation of borate with various carbohydrates has yielded significant data on their stability constants (β). These constants quantify the equilibrium of the complex formation and are crucial for understanding the behavior of borate in biological and industrial systems. Studies have shown that for many borate-carbohydrate complexes, the 1:2 complexes are preferentially formed over the 1:1 complexes, as indicated by higher β₂ values compared to β₁ values. The stability of these complexes is influenced by the stereochemistry of the hydroxyl groups on the carbohydrate.

The stability constants for borate complexes with several carbohydrates have been determined potentiometrically at various temperatures. The general trend for the stability of 1:1 complexes (β₁) at 298.15 K follows the order: D-fructose > D-Sorbitol > D-Mannitol > D-Galactose > D-Glucose > D-Raffinose. This order reflects the favorability of the spatial arrangement of hydroxyl groups for complexation.

Table 1: Stability Constants (β₁) for 1:1 Borate-Carbohydrate Complexes at 298.15 K
CarbohydrateStability Constant (β₁)
D-fructose45.71
D-Sorbitol28.84
D-Mannitol25.12
D-Galactose12.88
D-Glucose7.24
D-Raffinose5.01

Beyond organic ligands, borate also forms complexes with metal ions. Estimated stability constants (log K) for monoborato-complexes with several divalent and trivalent metal ions have been calculated from solubility data. For instance, the estimated log K values for complexes with Fe(III) and Cu(II) are 5.5 and 4.1, respectively, indicating significant interaction. rsc.org

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions involving borate complexes are fundamental to their role in various chemical processes, from ion exchange chromatography to catalysis. The kinetics and mechanisms of these exchanges are influenced by factors such as pH, temperature, and the nature of the incoming and outgoing ligands.

Mechanistic studies on transition metal complexes provide further insight into ligand exchange pathways that can involve borate species. For instance, the exchange of organic groups between a platinum center and a boron center has been shown to proceed through the formation of an intermediate borate species. iaea.org In these systems, a group from the metal (e.g., methyl) transfers to the boron atom, forming a borate, which is then followed by the transfer of a group from the boron (e.g., phenyl) to the metal center. iaea.org Such studies highlight the role of borate formation as a key step in facilitating ligand exchange at a metal center.

Hydrolysis and Condensation Reactions of Borate Species

When Disodium tetraborate monohydrate is dissolved in water, the tetraborate anion undergoes hydrolysis. This is not a simple dissolution but a chemical reaction with water that establishes a complex equilibrium between boric acid (B(OH)₃) and various polyborate anions. The tetraborate ion itself is a product of condensation reactions. The fundamental equilibrium in aqueous borate chemistry is the Lewis acid behavior of boric acid, which accepts a hydroxide ion from water:

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺ wikipedia.org

At boron concentrations above approximately 0.025 mol/L, a series of condensation or oligomerization reactions occur, leading to the formation of polyborate ions. wikipedia.org The tetraborate ion, [B₄O₅(OH)₄]²⁻, is formed from the condensation of two boric acid molecules and two tetrahydroxyborate ions:

2 B(OH)₃ + 2 [B(OH)₄]⁻ ⇌ [B₄O₅(OH)₄]²⁻ + 5 H₂O wikipedia.org

The hydrolysis of the tetraborate ion is the reverse of this condensation reaction. Computational studies using density functional theory (DFT) have shown that the tetraborate ion undergoes a three-step hydrolysis to ultimately form boric acid and tetrahydroxyborate ions. researchgate.net

Influence of Concentration, Temperature, and pH on Oligomerization

The distribution of borate species in an aqueous solution is highly sensitive to the total boron concentration, the pH of the solution, and the temperature. These three factors dictate the extent of oligomerization and which polyborate species will be dominant.

Concentration: At low total boron concentrations (below ~0.025 M), the primary species in solution are the monomeric boric acid (B(OH)₃) and the tetrahydroxyborate anion ([B(OH)₄]⁻). wikipedia.orgacs.org As the total boron concentration increases, the equilibrium shifts towards the formation of polyborate ions such as triborate ([B₃O₃(OH)₄]⁻), tetraborate ([B₄O₅(OH)₄]²⁻), and pentaborate ([B₅O₆(OH)₄]⁻). acs.org

pH: The pH is the most critical factor controlling borate speciation. Boric acid is a weak acid (pKa ≈ 9.2), so in acidic to neutral solutions (pH < 7), it exists almost entirely as undissociated B(OH)₃. nih.govresearchgate.net As the pH increases into the alkaline range, B(OH)₃ is converted to [B(OH)₄]⁻. Polyborate species are most abundant in the pH range of 7 to 10. wikipedia.org For example, the triborate ion tends to be a dominant polyborate species at certain alkaline pH values, while the tetraborate ion is also significant under these conditions. researchgate.net

Temperature: Temperature affects the equilibrium constants of the various hydrolysis and condensation reactions. An increase in temperature can shift the equilibria and alter the relative concentrations of the different borate species. iaea.orgnih.gov This is particularly important in industrial applications and geochemical systems where temperatures can vary significantly.

The interplay of these factors means that a solution prepared from disodium tetraborate will contain a dynamic mixture of borate species, the composition of which is determined by the specific conditions.

Table 2: Dominant Boron Species Under Varying Conditions
ConditionDominant Boron Species
Low Boron Concentration, Acidic-Neutral pHB(OH)₃ (Boric Acid)
Low Boron Concentration, Alkaline pH (>9.2)[B(OH)₄]⁻ (Tetrahydroxyborate)
High Boron Concentration, pH 7-10B(OH)₃, [B(OH)₄]⁻, [B₃O₃(OH)₄]⁻, [B₄O₅(OH)₄]²⁻, [B₅O₆(OH)₄]⁻

Identification of Intermediate Species in Condensation Pathways

Understanding the precise mechanisms of borate condensation and hydrolysis requires the identification of transient or intermediate species. While direct experimental observation of these intermediates is challenging due to their short lifetimes, computational chemistry has provided significant insights into the reaction pathways.

Redox Chemistry and Electrochemical Behavior

In the tetraborate anion, boron exists in its highest and most common oxidation state, +3. Consequently, the borate ion is redox-inactive under most conditions and is not readily oxidized further. Its reduction to elemental boron or borohydrides is thermodynamically unfavorable and requires significant energy input, such as in high-temperature molten salt electrolysis. youtube.com

However, the redox chemistry of boron is not entirely absent. Under specific conditions, transient boron-centered radical species can be generated. Flash photolysis of a solution containing the tetrahydroxyborate ion (B(OH)₄⁻) and a strong oxidizing agent like peroxydisulfate (B1198043) (S₂O₈²⁻) can produce the borate radical, B(OH)₄• (or its deprotonated form, B(OH)₃O•⁻). rsc.org This radical is a powerful one-electron oxidant with a reduction potential of +1.4 V. rsc.org It can readily oxidize various organic substrates, including amines and phenols. rsc.org

Recent research has also explored the development of stable, redox-active borate anions by incorporating non-innocent ligands, such as bipyridine. These specially designed borate compounds can undergo reversible one- or two-electron transfer processes, enabling them to act as potent reducing agents for applications like CO₂ reduction. nih.gov

Electron Transfer Mechanisms

The involvement of disodium tetraborate, which exists in aqueous solution as the tetraborate anion ([B₄O₅(OH)₄]²⁻), in direct electron transfer reactions is not extensively documented in scientific literature under standard conditions. The boron atom in the tetraborate structure is in its highest oxidation state (+3), making it an unlikely electron donor. Consequently, the tetraborate ion is generally considered to be electrochemically inactive from a redox perspective in typical aqueous environments. Its primary role in chemical reactions is that of a weak base and a source of boric acid. libretexts.orgunacademy.com

Research into the electrochemical behavior of borate-containing solutions often utilizes borate buffers for pH control in the study of other electrode processes, rather than investigating the redox properties of the borate species itself. acs.orgiaea.orgacs.org For instance, borate buffers have been employed in studies of the electrochemical oxidation of various organic molecules, where the borate ion can enhance reaction selectivity and activity through complex formation with reactants and intermediates. acs.orgresearchgate.net

Direct electron transfer to or from the tetraborate ion would necessitate overcoming a significant energy barrier. Reduction of the B(III) center is thermodynamically unfavorable. However, under specific and highly energetic conditions, such as the electrolysis of molten borax at high temperatures, electron transfer to the boron centers does occur, leading to the formation of elemental boron. youtube.com This process, however, is not indicative of the compound's typical chemical reactivity in solution.

While direct electron transfer is not a characteristic feature of tetraborate's reactivity, its constituent ions can participate in and influence redox processes indirectly. The hydroxide ions produced from the hydrolysis of the tetraborate anion can act as reactants in various redox reactions. Furthermore, the formation of complexes between borate/boric acid and redox-active species can modify the formal potential and electron transfer kinetics of those species. researchgate.net

A comprehensive understanding of the electron transfer mechanisms involving borate species often comes from computational studies and investigations of more complex organoboron compounds where the boron center is in a different chemical environment. For example, studies on organoborate anions have shown that they can act as two-electron reducing agents in specific synthetic applications. cityu.edu.hk

ParameterValue/ObservationConditionsReference/Comment
Redox ActivityGenerally considered redox-inactive under standard aqueous conditions.Aqueous solution, ambient temperature and pressure.The B(III) center is in its highest stable oxidation state.
Role in Electrochemical StudiesCommonly used as a supporting electrolyte and buffering agent.Aqueous electrochemistry.Maintains stable pH, which is crucial for studying other redox processes. acs.org
Indirect Influence on Electron TransferCan form complexes with redox-active species, altering their redox potentials and reaction kinetics.Solutions containing polyols or other complexing agents.Formation of borate-polyol complexes can enhance the selectivity of electrochemical oxidations. acs.org
Electron Transfer under Forcing ConditionsReduction to elemental boron is possible via electrolysis of molten borax.High temperature (>750 °C), anhydrous molten salt.This is a high-energy industrial process and not a typical chemical reaction mechanism. youtube.com

Solution Chemistry and Aqueous Speciation of Disodiumtetraboratemonohydrate

Dissolution Kinetics and Factors Influencing Solubility Behavior

The dissolution of disodium (B8443419) tetraborate (B1243019) monohydrate in aqueous solutions is a complex process influenced by several factors, including temperature, pH, and the presence of other solutes. While specific kinetic studies on the monohydrate form are not extensively detailed in the provided search results, the general principles of borate (B1201080) dissolution can be applied. The dissolution rate of borate minerals, a category that includes disodium tetraborate compounds, generally increases with higher temperatures and concentrations of acidic solutions. Conversely, a higher solid-to-liquid ratio can lead to a decreased dissolution rate. Stirring speed also plays a role, with dissolution rates increasing up to a point where excessive speeds can create a vortex, reducing effective contact between the solid and the solvent .

The solubility of sodium tetraborate is significantly affected by temperature. For instance, disodium tetraborate is slightly soluble in cold water but demonstrates increased solubility in hot water . This positive correlation between temperature and solubility is a key characteristic of many borate salts. However, the relationship is not always linear and can be influenced by the specific hydrate (B1144303) form. Anhydrous sodium tetraborate, for example, has a lower solubility than its decahydrate (B1171855) counterpart (borax) at lower temperatures, a phenomenon attributed to the thermodynamics of dissolution for anhydrous versus hydrated salts quora.com.

The presence of other electrolytes in the solution also modifies the solubility of sodium tetraborate. Studies on the solubility of borax (B76245) in sodium chloride (NaCl) solutions have been conducted to develop thermodynamic models for complex brine systems researchgate.netosti.gov. These models are crucial for predicting the behavior of borates in geological and industrial settings.

Interactive Data Table: Factors Affecting Borate Dissolution

FactorEffect on Dissolution Rate/SolubilityNotes
Temperature Increases with increasing temperatureA common characteristic for most borate salts.
pH Complex; dissolution is faster in acidic conditionspH also dictates the speciation of borate in solution.
Stirring Speed Increases up to an optimal pointExcessive speed can hinder dissolution.
Solid-to-Liquid Ratio Decreases with an increasing ratioHigher ratios can lead to saturation effects more quickly.
Presence of other salts Can increase or decrease solubilityDepends on the specific ions present and ionic strength. researchgate.netosti.gov

Aqueous Solution Equilibria and pH Dependence of Borate Species Distribution

Once dissolved in water, disodium tetraborate monohydrate does not exist as a single species but rather participates in a series of complex equilibria, leading to the formation of various boric acid and borate species. The distribution of these species is highly dependent on the pH of the solution and, to a lesser extent, the total boron concentration researchgate.netnih.govingentaconnect.com.

In aqueous solutions, the primary equilibrium is between boric acid (B(OH)₃) and the borate ion (B(OH)₄⁻) nih.gov. At acidic to neutral pH, the undissociated boric acid molecule is the predominant species. As the pH increases into the alkaline range (typically above a pKa of about 9.24 in fresh water), the borate ion becomes the dominant form nih.govresearchgate.net.

At higher total boron concentrations, the formation of polyborate ions occurs. These can include species such as the triborate ion (B₃O₃(OH)₄⁻), the tetraborate ion (B₄O₅(OH)₄²⁻), and the pentaborate ion (B₅O₆(OH)₄⁻) nih.govnih.gov. The relative concentrations of these polyborates are also pH-dependent researchgate.net. For example, in a 0.4 M boric acid solution, the B(OH)₄⁻ ion begins to form at significant concentrations at pH values greater than 10 researchgate.net. The transformation between these various boron species is dynamic, with the B-O bonds readily forming and breaking as solution conditions change nih.govacs.org.

The distribution of these borate species as a function of pH is a critical aspect of the solution chemistry of disodium tetraborate monohydrate, influencing its buffering capacity and its interactions with other ions in solution.

Interactive Data Table: Predominant Boron Species at Different pH Ranges in Dilute Solutions

pH RangePredominant Boron SpeciesChemical Formula
< 9Boric AcidB(OH)₃
> 9Borate IonB(OH)₄⁻

Note: In solutions with higher boron concentrations, various polyborate ions will also be present. nih.govnih.gov

Ionic Interactions and Activity Coefficient Modeling in Electrolyte Solutions

The behavior of disodium tetraborate monohydrate in solution deviates from ideality due to ionic interactions between the borate anions, the sodium cations, and other ions present in the solution. These interactions are crucial for accurately predicting the thermodynamic properties of borate-containing solutions. To account for these non-ideal behaviors, thermodynamic models such as the Pitzer model are employed nih.govingentaconnect.comacs.org.

The Pitzer model is a widely used framework for calculating the activity coefficients of ions in electrolyte solutions, even at high ionic strengths nih.govacs.org. Activity coefficients are factors that relate the chemical activity of a substance to its concentration, and they are essential for accurate equilibrium calculations wikipedia.orgubc.ca. For borate solutions, the Pitzer model considers the interactions between the various borate species (B(OH)₃, B(OH)₄⁻, B₃O₃(OH)₄⁻, B₄O₅(OH)₄²⁻) and other ions in the solution nih.govacs.org. The model requires specific interaction parameters that are determined experimentally, often from solubility or vapor pressure measurements researchgate.netcdnsciencepub.com.

Research has shown that the mean activity coefficients of sodium tetraborate are quite low, indicating significant deviation from ideal behavior and potential ion association in solution cdnsciencepub.com. The Pitzer model has been successfully applied to calculate the concentrations of different boron species at equilibrium and the solubilities in complex systems containing potassium, chloride, sulfate, and borate ions nih.govacs.org. These models are critical for applications in areas such as the industrial processing of brines and the geological disposal of nuclear waste osti.govingentaconnect.com.

Solvation Dynamics and Solvent-Solute Interactions

The tetrahedral arrangement of the hydroxyl groups on the borate ion allows for strong interactions with water molecules through hydrogen bonding researchgate.netrsc.org. These interactions influence properties such as the viscosity and partial molar volume of the solution researchgate.netrsc.org. Studies combining neutron diffraction with empirical potential structure refinement and quantum calculations have provided detailed insights into these interactions. It has been shown that solute ions and molecules have a noticeable effect on the second coordination shell of water molecules, causing a greater deviation from a tetrahedral structure than is observed in pure water rsc.org.

The hydration of boric acid and borate ions is energetically favorable, with a preference for direct interaction between the hydroxyl groups and water molecules rsc.org. The hydrogen bonding between the borate species and water molecules is stronger than the hydrogen bonding between the water molecules themselves in the hydration layer rsc.org. These strong solvent-solute interactions are fundamental to understanding the chemical behavior of disodium tetraborate monohydrate in aqueous environments.

Spectroscopic Probing of Solution-Phase Structure and Dynamics

Various spectroscopic techniques are employed to investigate the structure and dynamics of borate species in aqueous solutions. These methods provide valuable information that complements thermodynamic and computational studies.

Raman Spectroscopy has been utilized for the inline analysis of borate solutions, allowing for real-time monitoring of borate concentrations in industrial processes. Boric acid salts exhibit a distinct and intense Raman band around 880 cm⁻¹, which can be used for quantitative analysis even at low concentrations metrohm.com.

Infrared (IR) Spectroscopy is another powerful tool for studying borate compounds. The IR spectrum provides information about the coordination of boron atoms (trigonal or tetrahedral) and the nature of the B-O bonds. From correlations between the IR spectra and the known structures of crystalline borates, it is possible to identify the coordination of boron with reasonable certainty nih.gov.

UV-Vis Spectroscopy can be used in the analysis of borate systems, particularly in the context of forming colored complexes or in the study of borate glasses where the electronic structure is of interest aip.orgmdpi.comresearchgate.net. For instance, spectrophotometric methods have been developed for the determination of the total amount of rare earth elements that have been preconcentrated using borate-containing reagents mdpi.com.

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy at the boron K-edge has been used to study aqueous boric acid, borate, and polyborate ions. These studies have shown that the boron oxide molecules exhibit little spectral change upon hydration. The calculations also indicate that the boron K-edge NEXAFS spectra are not very sensitive to hydrogen bonding or the molecular environment nih.gov.

These spectroscopic techniques, among others, are invaluable for elucidating the complex solution chemistry of disodium tetraborate monohydrate, from the distribution of species to their interactions with the solvent and other solutes.

Interactive Data Table: Spectroscopic Techniques for Borate Analysis

Spectroscopic TechniqueInformation Obtained
Raman Spectroscopy Quantitative concentration of borate species in real-time. metrohm.com
Infrared (IR) Spectroscopy Coordination of boron (3-fold or 4-fold) and B-O bond characteristics. nih.gov
UV-Vis Spectroscopy Analysis of colored borate complexes and electronic structure in borate glasses. aip.orgmdpi.comresearchgate.net
NEXAFS Spectroscopy Electronic structure of boron species in solution. nih.gov

Environmental Transformation and Chemical Degradation Pathways of Disodiumtetraboratemonohydrate

Hydrolytic Degradation Mechanisms in Aquatic Systems

Upon entering an aquatic environment, disodium (B8443419) tetraborate (B1243019) monohydrate readily dissolves and undergoes hydrolysis. This process is the principal degradation mechanism and dictates the speciation of boron in water. The chemicals in this group, including disodium tetraborate monohydrate, are expected to have the same speciation when released into the environment, where uncharged boric acid and the borate (B1201080) mono-anion will be the dominant forms. industrialchemicals.gov.au

When dissolved in water, the compound dissociates, and the resulting tetraborate anion ([B₄O₅(OH)₄]²⁻) equilibrates with boric acid (B(OH)₃) and the tetrahydroxyborate anion (B(OH)₄⁻). industrialchemicals.gov.auatamanchemicals.comwikipedia.org This equilibrium is highly dependent on the pH of the water. spe.org

The hydrolysis of the tetraborate anion is a rapid process, leading to an equilibrium with boric acid. The kinetics are influenced significantly by the pH of the aqueous solution. While specific kinetic rate constants for disodium tetraborate monohydrate are not extensively detailed in publicly available literature, the behavior of boron in aqueous environments is well-understood. The distribution of boron species is a function of both pH and boron concentration.

In dilute solutions, the equilibrium between boric acid and the borate ion is the primary consideration. Boric acid is a weak Lewis acid that accepts a hydroxide (B78521) ion to form the tetrahydroxyborate ion, rather than donating a proton. The pKa for this reaction is approximately 9.2. epa.gov

B(OH)₃ + H₂O ⇌ B(OH)₄⁻ + H⁺

Acidic to Neutral Conditions (pH < 7): Under these conditions, the predominant species is undissociated boric acid (B(OH)₃).

Alkaline Conditions (pH > 9.2): As the pH increases above the pKa, the tetrahydroxyborate anion (B(OH)₄⁻) becomes the dominant species. spe.org

Transitional pH (pH 7 - 9.2): In this range, both boric acid and the tetrahydroxyborate ion coexist in significant concentrations. The greatest adsorption of boron onto soils and sediments is generally observed at pH 7.5–9.0. cdc.gov

The rate of achieving this equilibrium is typically very fast, meaning that for environmental considerations, the speciation can be assumed to be instantaneous and dictated by the water's pH.

Dominant Boron Species in Aqueous Solution at Varying pH
pH RangeDominant Boron SpeciesChemical FormulaKey Characteristics
&lt; 7Boric AcidB(OH)₃Neutral, undissociated molecule. Predominant form in most natural freshwaters.
7 - 9.2Boric Acid and Tetrahydroxyborate IonB(OH)₃ / B(OH)₄⁻Coexistence of both species. This range is critical for adsorption processes in soils and sediments.
&gt; 9.2Tetrahydroxyborate IonB(OH)₄⁻Anionic species. Dominant in alkaline waters.

The hydrolysis of disodium tetraborate monohydrate in water does not lead to a complex array of degradation products. Instead, it results in the formation of two primary, simple boron compounds that exist in a pH-dependent equilibrium.

The primary hydrolysis products are:

Boric Acid: A weak, monobasic Lewis acid of boron with the chemical formula B(OH)₃. industrialchemicals.gov.aubrainly.in

Tetrahydroxyborate Ion: The conjugate base of boric acid, with the formula B(OH)₄⁻. researchgate.net

Na₂B₄O₇ + 7H₂O → 2Na⁺ + 4B(OH)₃

This boric acid then equilibrates with the tetrahydroxyborate ion depending on the pH. brainly.in Therefore, regardless of the initial form of the soluble borate salt, the resulting species in an aquatic environment are boric acid and the borate anion. industrialchemicals.gov.au

Chemical Oxidation and Reduction Pathways in Environmental Matrices

In typical environmental matrices such as soil, sediment, and water, chemical oxidation and reduction are not significant degradation pathways for disodium tetraborate monohydrate or its hydrolysis products.

Boron in borates is in the +3 oxidation state, which is its most stable form. Environmental oxidants (e.g., oxygen, manganese oxides) are not strong enough to oxidize it further. Similarly, common environmental reducing agents are incapable of reducing the boron atom. Borates themselves are not further degraded in soil or water through redox reactions. cdc.govepa.gov The environmental fate of boron is dominated by physical processes of transport, leaching, and adsorption-desorption to soil particles, rather than chemical degradation through oxidation or reduction. cdc.gov

When introduced into an aqueous environment, disodium tetraborate monohydrate dissolves and hydrolyzes to form boric acid (B(OH)₃) and the borate anion (B(OH)₄⁻). The relative proportion of these two species is dependent on the pH of the solution. These dissolved boron species are the primary actors in environmental interactions, particularly with mineral surfaces in soils and sediments. The concentration of boron in the soil solution is largely governed by adsorption and desorption reactions with these surfaces. usda.gov

Interaction with Mineral Surfaces and Adsorption/Desorption Chemistry

The interaction of dissolved boron species with mineral surfaces is a critical process controlling its mobility and bioavailability in the environment. Key adsorbing surfaces in soils include aluminum and iron oxides, clay minerals, and organic matter. usda.gov The adsorption process is highly dependent on pH, typically increasing from a low pH, reaching a maximum, and then decreasing as the pH becomes more alkaline. usda.govusda.gov

The primary mechanism for boron adsorption onto mineral surfaces is through ligand exchange, where boric acid or borate ions displace hydroxyl groups (-OH) or water molecules from the mineral surface. usda.gov This process leads to the formation of surface complexes. These complexes are categorized as either inner-sphere or outer-sphere.

Inner-Sphere Complexation: This involves the formation of a direct covalent or ionic bond between the boron species and the mineral surface, with no water molecules in between. wikipedia.orgresearchgate.net This type of complexation is considered a form of specific adsorption and is indicated by changes in the mineral's surface charge (zero point of charge) and a low dependence on the ionic strength of the solution. usda.gov Studies suggest that boron forms inner-sphere complexes with iron oxides like goethite, aluminum oxides like gibbsite, and the clay mineral kaolinite. usda.gov Spectroscopic evidence indicates that adsorbed boron can be in both trigonal B(OH)₃ and tetrahedral B(OH)₄⁻ coordination, with the tetrahedral form becoming more significant at higher pH. fao.org

Outer-Sphere Complexation: In this mechanism, at least one water molecule remains between the adsorbed boron ion and the surface functional group. usda.govresearchgate.net The bond is primarily electrostatic. This type of adsorption is characterized by a strong dependence on the ionic strength of the solution. youtube.com Research indicates that an outer-sphere mechanism is predominant for boron adsorption on the clay mineral montmorillonite (B579905) and certain arid-zone soils. usda.gov

The pH of the surrounding solution is a master variable controlling the extent of adsorption. For oxides and kaolinite, adsorption peaks typically occur between pH 6 and 8.5, while for montmorillonite and many soils, the maximum adsorption is observed around pH 9 to 10. usda.govcambridge.orgosti.gov This pH dependency is related to the surface charge of the mineral and the speciation of boron in solution. cambridge.org The constant capacitance model, a type of surface complexation model, has been effectively used to describe and predict boron adsorption on a variety of minerals by modeling it as a ligand exchange mechanism. usda.govusda.govfao.org

Table 1: Boron Adsorption Characteristics on Various Mineral Surfaces

Mineral TypePeak Adsorption pH RangeProposed Sorption MechanismKey Research Findings
Goethite (Fe-oxide)7.5 - 8.5Inner-Sphere ComplexationAdsorption shows minimal dependence on ionic strength, suggesting a direct bonding to the surface. usda.gov
Gibbsite (Al-oxide)6.0 - 8.0Inner-Sphere ComplexationShifts in the zero point of charge after boron adsorption indicate specific, inner-sphere complex formation. usda.gov
Kaolinite8.0 - 9.0Inner-Sphere ComplexationAdsorption occurs via ligand exchange on aluminol groups at particle edges. usda.govusda.gov
Montmorillonite9.0 - 10.0Outer-Sphere ComplexationAdsorption is strongly dependent on ionic strength, indicating an electrostatic, outer-sphere mechanism. usda.gov
Illite~9.0 - 9.7Inner- and/or Outer-SphereAdsorption maximum occurs under alkaline conditions due to the strong affinity for the B(OH)₄⁻ ion. scilit.com

The release, or desorption, of boron from mineral surfaces is often not a simple reversal of the adsorption process. Many studies have observed that boron desorption exhibits hysteresis, meaning that for a given solution concentration, more boron remains adsorbed during desorption than was present at the same concentration during the adsorption phase. usda.govamazonaws.com

The phenomenon of hysteresis can be influenced by several factors:

pH: The effect of hysteresis is pH-dependent. As the pH of the system increases, hysteresis tends to decrease, and the adsorbed boron becomes more easily desorbed. researchgate.net This is likely due to an increase in the negative charge on the mineral surface, which creates electrostatic repulsion and promotes the release of the borate anion. researchgate.net

Reaction Time: The length of time boron is in contact with the soil can affect its release. Long-term equilibration can lead to more pronounced hysteresis, possibly due to slow diffusion of boron into the interior of mineral particles or conversion to more stable, bidentate surface complexes. usda.govresearchgate.net

Soil Composition: The presence of organic matter and certain oxides can influence hysteresis. Hysteresis coefficients have been shown to have a positive correlation with organic carbon content and a negative correlation with free iron and aluminum oxide content in some soils. researchgate.net However, other research indicates that the relationship is complex, and increasing organic matter does not universally lead to greater hysteresis in the short term. researchgate.netusda.gov

The kinetics of boron desorption—the rate at which it is released—can be described by various mathematical models. Commonly applied models include the Elovich equation, power function, and parabolic diffusion models. usda.govccsenet.orgresearchgate.net Studies have shown that boron release often occurs in multiple phases: an initial rapid release followed by a much slower, diffusion-controlled phase. egranth.ac.in The Elovich equation has been found to be one of the best models for describing the kinetics of boron release in calcareous soils. ccsenet.orgresearchgate.net

Table 2: Research Findings on Boron Desorption Hysteresis

Soil/Mineral TypeKey Conditions InvestigatedHysteresis ObservationReference
Mid-Atlantic Coastal Plain SoilsOrganic matter contentMarked hysteresis was observed, which was attributable to the organic matter content. The magnitude of reversibility increased as organic matter levels decreased. udel.edu
Fine-Textured Red SoilsEffect of increasing pHApparent hysteresis was observed at the soils' original pH. As pH was increased, hysteresis diminished, and adsorbed boron became more likely to desorb. researchgate.net
Various Soils (varied organic matter)Short-term (23h) vs. Long-term (up to 23 months) equilibrationNo hysteresis was found in short-term experiments, regardless of organic matter content. Some hysteresis was observed after long-term equilibration in two of the soils. researchgate.netusda.gov
General Soil MineralsGeneral desorption studiesHysteresis is a common feature in boron desorption reactions from soils. usda.govamazonaws.com

Advanced Analytical Methodologies for Disodiumtetraboratemonohydrate

Chromatographic Separation Techniques

Chromatography is a powerful tool for separating the borate (B1201080) anion from complex sample matrices, thereby reducing interference and enhancing analytical accuracy.

Ion chromatography (IC) is a widely used technique for determining anions in aqueous samples. thermofisher.comrsc.org However, the direct analysis of borate is challenging due to its weak acidic nature (as boric acid, pKa ≈ 9), which results in poor retention on anion-exchange columns and low conductivity, making it difficult to detect. rsc.orgdss.go.th

To overcome these limitations, a common strategy involves the complexation of borate with polyhydroxy compounds, such as mannitol (B672) or sorbitol. rsc.orgdss.go.th This reaction forms a more acidic complex, which is more readily retained and detected. rsc.orgdss.go.th This approach allows for the rapid and accurate determination of borate, often simultaneously with other common anions like fluoride, chloride, and sulfate. dss.go.ththermofisher.com The use of an IC system with a suppressed conductivity detector is standard, providing a sensitive and linear response over a significant concentration range. rsc.orgdss.go.th For trace-level analysis in high-purity waters, a preconcentration step can be combined with ion-exclusion chromatography to achieve sub-µg/L detection limits. sepscience.com

Table 1: Performance of Ion Chromatography Method for Borate Determination rsc.orgdss.go.th

ParameterValue (with Mannitol/Sorbitol)
Detection Limit~1 µmol/dm³
Linear Response RangeUp to 200 µmol/dm³
Repeatability (RSD)< 5%
Analysis Time< 6 minutes

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique. Since borate itself lacks a chromophore, direct UV-Vis detection is not feasible. Therefore, pre-column derivatization is necessary to attach a chromophoric or fluorophoric tag to the borate molecule.

One established method involves the reaction of borate with chromophoric compounds like curcumin (B1669340) or azomethine-H. dss.go.th The resulting complex can be separated using reverse-phase HPLC (RP-HPLC) and quantified with a UV-Vis detector. google.com For instance, the boron-curcumin complex can be determined by HPLC to calculate the original boric acid or borax (B76245) content in a sample. google.com This approach has been successfully applied to determine borax in various matrices. google.com More advanced applications utilize Liquid Chromatography with Mass Spectrometry (LC/MS/MS) for the trace-level quantification of derivatized organoboron compounds, which can be controlled as impurities in pharmaceutical substances. acs.org

Table 2: Examples of HPLC Derivatization Methods for Boron Compounds

Derivatizing AgentAnalyte FormDetection MethodApplication Notes
CurcuminBoron-Curcumin ComplexHPLC-UV/VisUsed for determining borax and boric acid content. google.com
Azomethine-HBoron-Azomethine H ComplexSpectrophotometry/HPLCA well-known colorimetric reagent for boron. dss.go.th
N-methylanthranilic acidBoronic Acid EsterLC/MS/MSEnables sensitive quantification of trace boronic acids. acs.org

Spectrometric Quantification Methods

Spectrometric methods focus on the interaction of electromagnetic radiation with the boron atom itself, providing highly sensitive and element-specific quantification.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for trace and ultra-trace elemental analysis. It offers exceptionally low detection limits for boron, often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. sckcen.benih.gov The method involves introducing a liquid sample into a high-temperature argon plasma, which ionizes the boron atoms. These ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and detected. sckcen.be

A significant challenge in boron analysis is its potential for volatility, which can lead to sample loss during acid digestion preparation steps. rsc.orgmdpi.com To mitigate this, methods have been developed that use complexing agents like mannitol in the digestion process to prevent the escape of volatile boron compounds. mdpi.com ICP-MS can also measure boron isotope ratios (¹⁰B/¹¹B), which is valuable in geochemical and environmental tracer studies. nih.govmdpi.comuvm.edu

Table 3: Typical Operating Parameters and Performance for Boron Analysis by ICP-MS rsc.orguvm.edu

ParameterTypical Value/Condition
InstrumentVG PlasmaQuad / similar
RF Power1.35 kW
Plasma Argon Flow13 L/min
Nebulizer Argon Flow0.8 L/min
Isotopes Monitored¹⁰B, ¹¹B
Detection Limit0.1 - 0.4 ppb (µg/L)
Internal StandardBeryllium (Be), Indium (In)

Atomic Absorption Spectroscopy (AAS), particularly with a graphite (B72142) furnace atomizer (GFAAS or ETAAS), is another sensitive technique for boron determination. However, boron analysis by GFAAS is notoriously difficult due to the formation of refractory and non-volatile boron carbides on the graphite furnace surface. grupobiomaster.comresearchgate.net This carbide formation leads to poor sensitivity, memory effects, and the need for very high atomization temperatures (around 3000 °C). grupobiomaster.com

To overcome these issues, chemical modifiers are used. These modifiers react with boron to form more volatile species or prevent the formation of carbides. grupobiomaster.comrsc.org Common modifiers include calcium, nickel, magnesium, and zirconium. grupobiomaster.comrsc.org Combining modifiers, such as a mixture of zirconium nitrate (B79036) and nickel nitrate, has been shown to improve sensitivity, reduce memory effects, and increase the lifetime of the graphite tube. grupobiomaster.com Coating the graphite furnace with materials like titanium-tungsten carbides can also enhance performance. scispace.com

Table 4: Comparison of Chemical Modifiers for Boron Determination by GFAAS grupobiomaster.comrsc.org

ModifierFormPerformance Notes
CalciumChloride or NitrateShowed the best performance considering pyrolysis temperature and sensitivity in one study. rsc.org
NickelNitrateOften used in combination with other modifiers.
Zirconium + NickelNitratesProvided high sensitivity, negligible memory effect, and increased tube lifetime (~200 cycles). grupobiomaster.com
Strontium + NickelNitratesUsed with ascorbic acid in a doubly coated tube for high sensitivity. scispace.com

Electrochemical Detection Methods

Electrochemical methods offer a cost-effective and portable alternative for boron detection. These techniques measure changes in electrical properties (such as current or potential) resulting from a chemical reaction involving borate.

Direct electrochemical detection of boric acid is difficult. Therefore, most methods rely on its interaction with other electroactive species. One approach uses a complexing agent with a cis-diol moiety that can bind with boric acid. For example, a ruthenium complex containing a gallacetophenonate ligand has been synthesized for this purpose. nih.govresearchgate.net The binding of boric acid to the complex alters its redox properties, which can be measured using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). nih.gov The change in the peak current is proportional to the boric acid concentration. nih.gov

Another strategy involves the indirect determination of boron through its complexation with an electroactive compound like mannitol. researchgate.net In this method, the oxidation signal of free mannitol is measured at a modified electrode. When boric acid is added, it forms a complex with mannitol, reducing the concentration of free mannitol and thus decreasing the electrochemical signal. This decrease in current is correlated to the boron concentration. researchgate.net

Table 5: Overview of Electrochemical Methods for Boron Detection

Method PrincipleElectrode/ReagentTechniqueLimit of Detection (LOD)
Boric Acid-Ruthenium Complex InteractionRuthenium(II) complex with gallacetophenonateDPV1.03 mg B/L nih.gov
Signal Suppression of MannitolGlassy Carbon Electrode modified with AuNPs and p-aminothiophenolSWV1.43 mg B/L researchgate.net
Boronic Acid-Diol InteractionBoronic acid-functionalized materialsVariousUsed for sensing biological analytes containing diols. rsc.org

Potentiometric and Conductometric Titrations

Potentiometric and conductometric titrations are cornerstone electrochemical methods for the quantification of borates. Due to the nature of boric acid as a very weak acid (pKa = 9.24), direct titration with a strong base is challenging and yields an indistinct endpoint. metrohm.com To overcome this, a complexing agent, typically a polyol such as mannitol, is added. metrohm.comresearchgate.net The polyol reacts with the borate ion to form a much stronger monobasic acid complex, which can be accurately titrated with a standard solution of a strong base like sodium hydroxide (B78521). metrohm.comhach.comcutm.ac.in

Potentiometric Titration: This technique monitors the change in pH of the solution as the titrant is added, typically using a glass-calomel electrode system. researchgate.netnist.gov The equivalence point is determined from the inflection point of the titration curve. The formation of the borate-mannitol complex results in a significantly sharper and more easily detectable pH jump, greatly improving the accuracy of the determination. hach.com High-precision coulometric titrations of the boric acid-mannitol complex have demonstrated exceptional accuracy, with a precision expressed as a standard deviation of a single determination at 0.0033 percent. nist.gov

Conductometric Titration: This method relies on monitoring the change in the electrical conductivity of the solution during the titration. tau.ac.il The principle involves the conversion of the weakly conducting boric acid into the more conductive boron-mannitol complex. researchgate.net As the complex is neutralized by the strong base (e.g., NaOH), the conductivity changes. Initially, the highly mobile hydrogen ions of the complex acid are replaced by the less mobile sodium ions, causing a decrease in conductivity. After the equivalence point, the conductivity increases due to the excess of highly mobile hydroxide ions from the titrant. The endpoint is determined graphically by the intersection of the two linear portions of the titration curve. This technique is highly sensitive and can be adapted for the analysis of trace levels of boron, reaching detection limits as low as 20 ppb. researchgate.netresearchgate.net

TechniquePrincipleKey ReagentsEndpoint DetectionAdvantages
Potentiometric TitrationMeasurement of pH change upon complexation and neutralization. researchgate.netMannitol, Sodium Hydroxide (NaOH) metrohm.comInflection point of the pH vs. titrant volume curve. nist.govHigh accuracy and precision, well-established method. researchgate.netnist.gov
Conductometric TitrationMeasurement of conductivity change as ions are replaced. tau.ac.ilMannitol, Sodium Hydroxide (NaOH) Intersection of lines on the conductivity vs. titrant volume graph. tau.ac.ilHigh sensitivity, suitable for trace analysis (ppb levels). researchgate.net

Voltammetric Techniques for Redox-Active Species

Direct voltammetric analysis of borate is not feasible as the boron species is electrochemically inactive. researchgate.netresearchgate.net Therefore, indirect methods are employed, which involve the formation of an electroactive complex between borate and a suitable organic ligand. The resulting complex can then be detected and quantified using voltammetric techniques such as square wave voltammetry. researchgate.netresearchgate.net

The selection of the complexing agent is critical. The ligand must be electroactive and form a stable complex with borate, where the electrochemical signal of the complex is measurably different from that of the free ligand. Several polyhydroxy compounds have been successfully utilized for this purpose. researchgate.net The peak current of the resulting voltammogram is proportional to the concentration of the borate complex, allowing for quantitative analysis. researchgate.net

Complexing Agent (Ligand)Voltammetric TechniqueKey FeatureReference
Azomethine-HSquare Wave VoltammetryForms an electroactive complex with borate, allowing for detection. A new peak for the complex appears in addition to the ligand's peaks. researchgate.net
Alizarin Red SAdsorptive Stripping VoltammetryForms a complex with boron that can be preconcentrated on the electrode surface before measurement, enhancing sensitivity. researchgate.net
Tiron (B1681039)Differential Pulse VoltammetryThe oxidation of tiron in the boron-tiron complex is evaluated as the analytical response. researchgate.net
MannitolVoltammetryForms an electroactive complex, enabling the indirect determination of boron. researchgate.net

Gravimetric and Titrimetric Methods for Purity and Content Determination

For determining the purity and boron content of disodium (B8443419) tetraborate (B1243019), particularly in high-concentration samples, titrimetric and gravimetric methods are highly valued for their accuracy and reliability. borax.com

Titrimetric Methods: The most widely used and accurate titrimetric method is the acid-base titration in the presence of mannitol, as detailed in section 7.3.1. borax.comnist.gov This method is the standard for assaying sodium borate products to determine the weight percentage of boric oxide (B₂O₃). borax.com The procedure involves dissolving a precisely weighed sample, neutralizing any free acid or base, adding mannitol to form the boric acid-mannitol complex, and titrating with a standardized solution of sodium hydroxide to a phenolphthalein (B1677637) endpoint. cutm.ac.in

Gravimetric Methods: Gravimetric analysis offers an alternative, absolute method for boron determination. A notable gravimetric procedure involves the conversion of boric acid to tetrafluoboric acid (HBF₄), followed by precipitation with a large organic cation, such as nitron (B147327). datapdf.comacs.org The resulting precipitate, nitron tetrafluoborate, is stable, has a low solubility, and a high molecular weight, which are desirable characteristics for a gravimetric form. datapdf.com The precipitate is collected, washed, dried, and weighed, and the amount of boron in the original sample is calculated based on the stoichiometry of the precipitate. Other, less common gravimetric methods include precipitation as calcium borate or boron phosphate. nist.gov

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide powerful tools for the detailed characterization of complex mixtures and for tracing the reaction pathways involving disodium tetraborate monohydrate.

LC-MS and GC-MS for Tracing Reaction Pathways

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of inorganic borates by GC-MS is impractical due to their low volatility. nih.govchromforum.org Consequently, derivatization is a mandatory step to convert the non-volatile borate into a volatile species suitable for GC analysis. researchgate.net A common derivatization strategy involves reacting the borate with triethanolamine (B1662121) to form a volatile triethanolamine borate ester. nih.govacs.org This allows for sensitive and selective quantification. GC-MS has been successfully applied to monitor the levels of boronic species resulting from chemical reactions, such as Suzuki-Miyaura coupling, and to detect trace boron-containing impurities in active pharmaceutical ingredients (APIs). chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The application of LC-MS for the direct analysis of boric acid and simple borates is not widely reported in the literature. chromforum.org One of the challenges is the potential for boron to leach from borosilicate glassware used in labs, which can lead to the formation of unexpected borate complexes and interfere with the analysis. wiley.com However, LC is fundamentally linked to borate analysis through boronate affinity chromatography, a technique where boronic acids are immobilized on a stationary phase to selectively capture and separate cis-diol-containing compounds like carbohydrates. acs.org

Coupled Spectroscopic Methods for Structural Confirmation

The intricate structure of the tetraborate anion, which consists of a network of linked trigonal BO₃ and tetrahedral BO₄ units, can be elucidated using a combination of spectroscopic techniques. rsc.orgchalcogen.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR spectroscopy is particularly informative for studying borate structures. rsc.org The ¹¹B nucleus is NMR-active and its chemical shift is highly sensitive to its coordination environment. The NMR spectrum can distinguish between boron in trigonal (BO₃) and tetrahedral (BO₄) sites, allowing for the quantification of the fraction of four-coordinated boron atoms (N₄), a key structural parameter in borate chemistry. rsc.org

Coupled TechniqueType of Information ProvidedApplication in Borate Analysis
FTIR SpectroscopyVibrational modes of functional groups. researchgate.netIdentifies B-O stretching in BO₃ and BO₄ units, characterizes borate structural groups. chalcogen.ro
Raman SpectroscopyVibrational and rotational modes. rsc.orgComplements FTIR, provides information on network connectivity and ring structures. rsc.org
¹¹B NMR SpectroscopyNuclear spin environment and coordination. rsc.orgDistinguishes and quantifies trigonal (BO₃) vs. tetrahedral (BO₄) boron sites. rsc.org

Disodiumtetraboratemonohydrate in Advanced Materials Chemistry

Role in the Synthesis and Modification of Inorganic Materials

Disodium (B8443419) tetraborate (B1243019) is a fundamental component in the manufacturing of numerous inorganic materials, where it functions primarily as a powerful fluxing agent and a glass network former. Its presence significantly influences the melting characteristics and final properties of these materials.

Chemical Mechanisms in Glass and Ceramic Formation

In the production of glass and ceramic glazes, disodium tetraborate plays a multifaceted role. Composed of boric oxide (B₂O₃) and sodium oxide (Na₂O), it introduces unique functionalities into the silicate (B1173343) network. borax.com

The key functions of borates in ceramic manufacturing are:

Initiating Glass Formation : Borates act as a flux, reducing the melting temperature of the raw materials, which facilitates an earlier onset of glass formation during the melting process. borax.com

Reducing Viscosity : The addition of borates lowers the viscosity of the molten glass, which helps in creating a more homogenous, bubble-free material.

Enhancing Material Properties : As a component in glazes, it improves the fit between the glaze and the ceramic body by reducing the thermal expansion coefficient. borax.com It also enhances the durability, luster, and chemical resistance of the final product. nbinno.com Molten borax (B76245) has the ability to dissolve many metal oxides, a property that is crucial for its use in metallurgy and qualitative chemical analysis through the borax bead test. wikipedia.org

The chemical mechanism involves the integration of boron into the silica (B1680970) (SiO₂) network. Boron can exist in both trigonal (BO₃) and tetrahedral (BO₄) coordination. The sodium ions (Na⁺) from the compound act as network modifiers, breaking up the rigid silica network and creating non-bridging oxygens. This disruption lowers the energy required to melt the mixture. The boric oxide component can then enter the network, forming a stable borosilicate glass with improved thermal stability and chemical resistance. nbinno.comresearchgate.net

Table 1: Effects of Disodium Tetraborate in Glass and Ceramic Formulations
Property AffectedMechanism of ActionResulting Benefit
Melting Temperature Acts as a flux, breaking down the silicate network.Lower energy consumption; easier processing. borax.com
Viscosity Disrupts the rigid glass network structure.Improved homogeneity; removal of bubbles.
Mechanical Strength Contributes to a more robust glass network.Increased durability of the final product. borax.com
Chemical Resistance Forms a stable borosilicate glass matrix.Enhanced resistance to water, acids, and alkalis. nbinno.com
Thermal Expansion Modifies the overall network structure.Better "thermal fit" between glazes and ceramic bodies. borax.com

Surface Treatment and Functionalization of Materials

Disodium tetraborate is utilized for surface modification, primarily to create protective layers on metallic and ceramic substrates. Its ability to form glassy coatings is central to this application.

When used as a flux in welding, brazing, or soldering, it dissolves metal oxides from the surface, allowing for a clean, strong bond. borax.comwikipedia.org It also forms a protective layer that prevents oxidation of the molten metal surface by excluding air. borax.com In industrial applications, it is used in formulations to slow corrosion in aqueous systems and to neutralize acidic residues, thereby protecting metal surfaces. borax.com This is particularly useful in automotive engine coolants. borax.com The compound can also be a component in enamel glazes that provide a hard, protective, and decorative coating on metal surfaces. manischemicals.comalfa-chemistry.com

Chemical Interactions in Polymer and Composite Formulations

In polymer science, disodium tetraborate is widely recognized for its ability to act as a cross-linking agent, particularly for polymers containing hydroxyl groups. This interaction is fundamental to the formation of hydrogels and other complex polymer networks.

Mechanistic Understanding of Polymer-Borate Interactions

The interaction between borates and polymers is a classic example of dynamic covalent chemistry. When disodium tetraborate (borax) is dissolved in water, it hydrolyzes to form boric acid and the tetrahydroxy borate (B1201080) anion, [B(OH)₄]⁻. nih.govnih.gov This borate ion is the key reactive species.

Polymers with adjacent hydroxyl groups (diols), such as poly(vinyl alcohol) (PVA), starch, or cellulose, can react with the borate ion. nih.govacs.org The borate ion forms a covalent but reversible ester bond with two hydroxyl groups from different polymer chains (or different parts of the same chain), creating a "didiol complex". nih.gov This reaction links the polymer chains together. scribd.com These dynamic borate ester bonds are responsive to external stimuli like pH and temperature, allowing for the creation of "smart" materials. nih.gov

Cross-Linking Chemistry and Network Formation

The formation of borate ester bonds between polymer chains is known as cross-linking. This process transforms a solution of linear polymer chains into a three-dimensional network structure. scribd.com The most well-known example of this is the formation of a viscoelastic gel, often called "slime," by mixing a solution of PVA with a borax solution. acs.orgscribd.com

The extent and strength of the cross-linking depend on several factors, including:

Polymer Concentration : Higher concentrations lead to a denser network.

Borate Concentration : Increasing the amount of the cross-linker strengthens the gel, up to a certain point. nih.gov

pH : The equilibrium between boric acid and the borate ion is pH-dependent, with cross-linking being more effective in alkaline conditions where the [B(OH)₄]⁻ ion is more prevalent. nih.govresearchgate.net

This cross-linking chemistry is exploited to create hydrogels with superabsorbent properties, self-healing capabilities, and enhanced mechanical strength. nih.govnih.gov The dynamic nature of the borate ester bonds allows the network to break and reform under stress, which imparts the self-healing characteristic. nih.gov

Table 2: Polymer Systems Utilizing Disodium Tetraborate Cross-Linking
Polymer SystemType of InteractionKey Properties of Resulting Material
Poly(vinyl alcohol) (PVA) Borate ester bonds with hydroxyl groups. acs.orgForms a viscoelastic gel ("slime"); self-healing properties. nih.govscribd.com
Starch / Acrylamide Dynamic ester bonds with hydroxyl groups in starch. nih.govEnhanced mechanical strength; temperature-responsive; self-healing. nih.gov
Cellulose Didiol cross-linking via covalent or hydrogen bonding. nih.govSuperabsorbent hydrogels; increased gel fraction; flame retardant properties. nih.gov
Guar Gum Borate ion re-equilibration with the polymer. google.comDelayed cross-linking for use in hydraulic fracturing fluids. google.com

Catalytic Applications and Mechanistic Studies

Disodium tetraborate also finds applications as a catalyst or co-catalyst in several chemical reactions, often leveraging its properties as a pH buffer and a source of borate ions.

It can be used as a co-catalyst for the oxidation of alcohols in the presence of agents like sodium hypochlorite. atamanchemicals.com In other applications, it serves as a buffer and catalyst for organic dyes. borax.com An advanced application involves the use of boron atoms, derived from sources like disodium tetraborate, to interstitially modify palladium nanoparticles. This modification creates an ultra-selective catalyst for the partial hydrogenation of alkynes, offering a non-toxic alternative to traditional Lindlar catalysts. In these systems, the boron atoms alter the electronic properties and surface geometry of the palladium catalyst, leading to enhanced selectivity.

Furthermore, disodium tetraborate can act as a reagent for the decomposition of oxides and silicates by fusion, a process used in sample preparation for analytical chemistry. atamanchemicals.com Its role as a buffer is also critical in biochemical applications, such as in gel electrophoresis of DNA, where maintaining a stable pH is essential for the separation process. atamanchemicals.com

Table 3: Catalytic and Related Applications of Disodium Tetraborate
Application AreaRole of Disodium TetraborateReaction or Process
Organic Synthesis Co-catalystOxidation of alcohols. atamanchemicals.com
Selective Hydrogenation Precursor for catalyst modificationInterstitial modification of palladium nanoparticles with boron.
Dye Chemistry Buffer and catalystSynthesis and application of organic dyes. borax.com
Analytical Chemistry Fusion reagentDecomposition of oxides and silicates for analysis. atamanchemicals.com
Biochemistry pH BufferUsed in buffer solutions for processes like DNA gel electrophoresis. atamanchemicals.com

Homogeneous and Heterogeneous Catalysis Involving Borate Species

Borate species, including those derived from disodium tetraborate, are employed in both homogeneous and heterogeneous catalysis, leveraging the unique electronic properties of boron. nih.gov Boron-containing materials are recognized as key functional components in designing high-performance heterogeneous catalysts. rhhz.netresearchgate.net

In homogeneous catalysis , borate esters have been demonstrated as effective catalysts for a variety of organic transformations. nih.gov For instance, they can catalyze amidation reactions, offering a more efficient and safer alternative to conventional methods. The catalytic activity of organoboron acids is typically attributed to the Lewis acidity of the trivalent boron, which allows for the reversible formation of covalent bonds with oxygen-containing functional groups. nih.gov

In the realm of heterogeneous catalysis , boron-based materials have shown significant promise. rhhz.net Porous boron nitride, synthesized from boric acid and urea (B33335), has been utilized as a metal-free heterogeneous catalyst for the cycloaddition of CO₂ to epoxides. rsc.org The catalytic activity in such systems is often linked to the acidic and basic sites on the catalyst surface. Furthermore, borate can act as a co-catalyst; for example, in ethylene (B1197577) copolymerization, the choice of borate cocatalyst has been shown to affect the activity and comonomer incorporation. nih.gov

Active Site Characterization and Reaction Mechanisms

The characterization of active sites in boron-containing catalysts is crucial for understanding their function and for the rational design of new catalysts. In many heterogeneous catalysts, boron can exist in various forms, such as interstitial dopants in metal lattices or as surface-modifying species. rhhz.net These boron species can regulate the electronic properties of the catalyst's active sites.

For instance, in some metal boride catalysts used for oxygen evolution reactions (OER), it has been found that the in-situ formed metal borates, such as NiB₄O₇ and FeBO₃, can function as the active sites. rhhz.net These borate species are believed to facilitate key steps in the reaction mechanism, such as the transformation of adsorbed oxygen species.

The reaction mechanisms in borate-catalyzed reactions often involve the Lewis acidic nature of the boron center. In the case of the cycloaddition of CO₂ to epoxides catalyzed by porous boron nitride, a cooperative mechanism has been proposed. In this mechanism, the hydroxyl groups on the boron nitride surface act as Brønsted acid sites, polarizing the epoxide, while a co-catalyst provides a nucleophile to attack a carbon atom of the epoxide. rsc.org

Disodiumtetraboratemonohydrate as a Chemical Precursor

Disodium tetraborate and other borates are valuable chemical precursors for the synthesis of a wide range of boron-containing advanced materials. The choice of the borate precursor can significantly influence the properties of the final material.

Synthesis Pathways to Boron-Containing Materials

Sodium borates serve as a key boron source in the synthesis of several important materials, including boron nitride and metal borides.

Boron Nitride (BN): Hexagonal boron nitride (hBN), often referred to as "white graphite (B72142)," can be synthesized by reacting an oxygen-containing boron compound, such as boric acid or boron oxide (which can be derived from sodium borate), with a nitrogen source like ammonia (B1221849) or urea at high temperatures. samaterials.com The synthesis of boron nitride nanotubes (BNNTs) can also utilize borate precursors. In some chemical vapor deposition (CVD) methods, alkali metal borates can catalyze the growth of BNNTs. sciopen.com Different borate precursors, such as guanidinium (B1211019) borates, have been explored for the synthesis of BN powders with controlled morphology. researchgate.net

Metal Borides: Sodium borate can be used as a precursor in the synthesis of metal borides, which are known for their hardness, high-temperature stability, and in some cases, catalytic activity. The synthesis often involves the reduction of the metal oxide and the borate precursor at high temperatures.

Control of Material Microstructure through Chemical Precursors

The selection of the chemical precursor and the synthesis method plays a critical role in controlling the microstructure, such as the morphology, particle size, and crystallinity, of the final material. The use of borate precursors offers several avenues for microstructural control.

One significant technique is the flux method , where a molten salt, often a borate, is used as a solvent for the crystal growth of other materials, particularly metal oxides. researchgate.netrsc.orgicph.frresearchgate.net In this method, the reactants are dissolved in the molten borate flux at a high temperature, and upon slow cooling, the desired crystalline material precipitates. The flux facilitates the growth of high-quality, well-defined crystals by providing a medium for mass transport. By varying the composition of the flux and the cooling rate, it is possible to control the size and morphology of the resulting crystals. rsc.orgresearchgate.net For example, the flux method has been employed to synthesize aluminum borate nanowires with controlled dimensions. researchgate.net

The choice between different borate precursors can also influence the microstructure. For instance, in the synthesis of boron nitride, the use of different guanidinium borate precursors can lead to either platelet-like or spherical BN particles. researchgate.net

Q & A

Basic: What experimental parameters are critical for the reproducible synthesis of disodium tetraborate monohydrate?

Methodological Answer:
Reproducible synthesis requires precise control of:

  • pH : Maintain a slightly basic solution (pH ~9–10) to suppress hydrolysis and stabilize borate ions .
  • Temperature : Crystallization at 25–40°C minimizes co-precipitation of impurities.
  • Hydration Control : Use controlled dehydration of decahydrate (Na₂B₄O₇·10H₂O) under vacuum (60°C, 24 hrs) to obtain monohydrate .
  • Reagent Purity : Use ≥99% sodium hydroxide and boric acid to avoid anion interference. Validate purity via ion chromatography .

Basic: How can X-ray diffraction (XRD) confirm the crystal structure and hydration state of disodium tetraborate monohydrate?

Methodological Answer:

  • Sample Preparation : Grind crystals to a fine powder and mount on a zero-background holder.
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) with a scan range of 5–50° 2θ.
  • Analysis : Compare experimental patterns with ICDD database entries (e.g., PDF 00-001-0472 for Na₂B₄O₇·H₂O). Peaks at 14.1° and 26.7° distinguish monohydrate from decahydrate .
  • Thermogravimetric Analysis (TGA) : Confirm water content (theoretical: 5.3% weight loss at 100–150°C) .

Advanced: How can conflicting DSC data on thermal decomposition pathways of disodium tetraborate hydrates be reconciled?

Methodological Answer:
Conflicts arise from varying heating rates and sample hydration states. Resolve by:

  • Standardized Protocols : Use heating rates ≤5°C/min in nitrogen atmosphere to observe distinct endotherms for dehydration (150°C) and borate network rearrangement (740°C) .
  • In Situ XRD : Correlate phase transitions with thermal events to identify intermediate phases (e.g., amorphous boron oxides) .
  • Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to quantify activation energies for decomposition steps .

Advanced: In kinetic studies of borate ion reactions, how should researchers account for pH-dependent speciation effects?

Methodological Answer:

  • Speciation Modeling : Use software like PHREEQC to calculate B(OH)₃/B(OH)₄⁻ ratios at experimental pH (pKa = 9.23) .
  • Buffering : Prepare solutions with 0.1 M ammonium acetate (pH 5–7) or sodium carbonate (pH 9–11) to stabilize borate forms .
  • Real-Time Monitoring : Employ potentiometric titrations with a boron-specific electrode to track speciation during reactions .

Basic: What are the best practices for preparing aqueous solutions of disodium tetraborate monohydrate to prevent hydrolysis or precipitation?

Methodological Answer:

  • Solution Stability : Dissolve in deionized water at 50°C with stirring. Filter through 0.45 μm membranes to remove insoluble borates.
  • pH Adjustment : Add 0.1 M NaOH to maintain pH >9, preventing boric acid formation .
  • Storage : Keep solutions in PTFE containers at 4°C; avoid glass (boron leaching) .

Advanced: How can computational models predict the stability of disodium tetraborate hydrates under varying environmental conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate lattice energies and hydration enthalpies using VASP or Gaussian. Compare monohydrate vs. decahydrate stability under humidity gradients .
  • Molecular Dynamics (MD) : Simulate water molecule diffusion in crystal lattices to predict dehydration kinetics .
  • Environmental Stress Testing : Validate models with accelerated aging experiments (e.g., 75% RH, 40°C for 30 days) .

Basic: What analytical techniques are suitable for quantifying borate species in complex matrices?

Methodological Answer:

  • ICP-OES : Measure total boron at 249.773 nm after acid digestion (detection limit: 0.01 ppm) .
  • Ion Chromatography : Use AS23 columns with NaOH eluents to separate B(OH)₃ and B(OH)₄⁻ .
  • Colorimetric Methods : Apply curcumin assay (λ = 540 nm) for low-concentration boron in environmental samples .

Advanced: What strategies resolve contradictions in reported solubility constants of disodium tetraborate hydrates?

Methodological Answer:

  • Ionic Strength Correction : Use Pitzer equations to adjust solubility constants (Ksp) for high-ionic-strength solutions (e.g., seawater) .
  • Standard Reference Materials : Compare with NIST-certified borate buffers (SRM 1868) to calibrate measurements .
  • Meta-Analysis : Apply the CONSORT framework to evaluate literature data quality, excluding studies with unvalidated purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.